Furo[2,3-b]pyridine-6-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMSIOZWNRPXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443629 | |
| Record name | Furo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-74-5 | |
| Record name | Furo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Furo[2,3-b]pyridine-6-carbonitrile: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-b]pyridine scaffold is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an attractive isostere for other bicyclic systems, such as indoles and azaindoles. Derivatives of furo[2,3-b]pyridine have been investigated for a range of biological activities, highlighting their potential as privileged structures in the development of novel therapeutic agents. This guide focuses on a specific derivative, Furo[2,3-b]pyridine-6-carbonitrile, providing insights into its structure, predicted properties, and a plausible synthetic approach.
Chemical Structure and Properties
The core chemical structure of Furo[2,3-b]pyridine consists of a furan ring fused to a pyridine ring. In this compound, a nitrile group (-C≡N) is substituted at the 6-position of the pyridine ring.
Table 1: Physicochemical Properties of Furo[2,3-b]pyridine (Parent Scaffold)
| Property | Value | Source |
| Molecular Formula | C₇H₅NO | PubChem |
| Molecular Weight | 119.12 g/mol | PubChem |
| IUPAC Name | furo[2,3-b]pyridine | PubChem |
| SMILES | c1cc2c(nc1)oc=c2 | PubChem |
| InChI | InChI=1S/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5H | PubChem |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool |
| Molecular Formula | C₈H₄N₂O | - |
| Molecular Weight | 144.13 g/mol | - |
| XLogP3 | 1.5 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 0 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |
| Rotatable Bond Count | 0 | PubChem (Predicted) |
Note: The properties listed in Table 2 are computationally predicted and await experimental verification.
Proposed Synthesis of this compound
As specific literature detailing the synthesis of this compound is not available, a plausible synthetic route is proposed based on known methodologies for the synthesis of the furo[2,3-b]pyridine core and subsequent C-H functionalization.
A potential starting material is the commercially available Furo[2,3-b]pyridine. The introduction of the nitrile group at the C6 position could be achieved through a direct C-H cyanation reaction. Various methods for the cyanation of pyridine rings have been reported, often employing a metal catalyst and a cyanide source.
Experimental Protocol (Proposed):
Step 1: Synthesis of Furo[2,3-b]pyridine
The synthesis of the Furo[2,3-b]pyridine core can be achieved through various published methods. One common approach involves the reaction of a suitably substituted pyridine with a furan precursor.
Step 2: C-H Cyanation of Furo[2,3-b]pyridine
A proposed method for the C6 cyanation involves a palladium-catalyzed reaction.
-
Reagents and Materials:
-
Furo[2,3-b]pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
In a reaction vessel, combine Furo[2,3-b]pyridine, palladium(II) acetate, potassium hexacyanoferrate(II) trihydrate, and potassium carbonate in anhydrous N,N-dimethylformamide.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 120-140 °C) for a designated period (e.g., 12-24 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Note: This is a generalized and proposed protocol. Optimization of reaction conditions, including catalyst, ligand, solvent, temperature, and reaction time, would be necessary to achieve a satisfactory yield of the desired product.
Visualization of Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Potential Applications and Future Research
Given the diverse biological activities of other furo[2,3-b]pyridine derivatives, this compound represents a novel compound for screening in various therapeutic areas. The introduction of the cyano group can significantly alter the electronic and steric properties of the molecule, potentially leading to new pharmacological profiles.
Future research should focus on:
-
Developing and optimizing a reliable synthetic route to this compound to enable its production in sufficient quantities for further study.
-
Full characterization of the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm its structure and elucidate its physicochemical properties.
-
Screening for biological activity in a range of assays relevant to oncology, neuroscience, and infectious diseases, where other furopyridine derivatives have shown promise.
-
Structure-activity relationship (SAR) studies to understand how the 6-cyano substituent influences the biological activity of the furo[2,3-b]pyridine scaffold.
Conclusion
This compound is a novel and underexplored derivative of the medicinally important furo[2,3-b]pyridine scaffold. While direct experimental data is currently lacking, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic strategy. The development of a robust synthesis for this compound will be a critical first step in unlocking its potential as a valuable building block for the discovery of new therapeutic agents. Researchers in drug development are encouraged to explore the synthesis and biological evaluation of this and other novel furo[2,3-b]pyridine derivatives.
In-depth Technical Guide on the Spectroscopic Data for Furo[2,3-b]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Furo[2,3-b]pyridine-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide also outlines the general synthetic approaches and characteristic spectral features observed in closely related Furo[2,3-b]pyridine derivatives. This information serves as a valuable resource for the synthesis, characterization, and further investigation of this class of compounds.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | 7.8 - 8.2 | d | ~2.0 - 3.0 |
| H-3 | 6.8 - 7.2 | d | ~2.0 - 3.0 |
| H-4 | 8.3 - 8.7 | d | ~8.0 - 9.0 |
| H-5 | 7.4 - 7.8 | d | ~8.0 - 9.0 |
Note: Predicted values are based on general knowledge of similar heterocyclic systems. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 150 |
| C-3 | 105 - 110 |
| C-3a | 155 - 160 |
| C-4 | 148 - 152 |
| C-5 | 118 - 122 |
| C-6 (C≡N) | 115 - 120 |
| C-6 (ring) | 125 - 130 |
| C-7a | 160 - 165 |
Note: Predicted values are based on general knowledge of similar heterocyclic systems. Actual experimental values may vary.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Medium |
| C=N (Pyridine ring) | 1580 - 1620 | Medium to Strong |
| C=C (Aromatic) | 1450 - 1550 | Medium to Strong |
| C-O-C (Furan ring) | 1050 - 1250 | Strong |
Note: Predicted values are based on characteristic vibrational frequencies of the functional groups present in the molecule.
Table 4: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 144.03 | Molecular Ion |
| [M-HCN]⁺ | 117.03 | Loss of hydrogen cyanide |
Note: The molecular formula for this compound is C₈H₄N₂O, with a predicted exact mass of 144.0324 g/mol .
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the surveyed literature. However, the synthesis of the Furo[2,3-b]pyridine core generally involves the cyclization of appropriately substituted pyridine precursors.
A plausible synthetic approach could involve the following key steps:
-
Preparation of a substituted 2-hydroxypyridine: This would likely serve as the starting material.
-
Introduction of a functional group at the 3-position: This could be a group that can be converted into the furan ring, for example, through a reaction with a halo-ketone or an α,β-unsaturated carbonyl compound.
-
Cyclization to form the furan ring: This is a crucial step to form the Furo[2,3-b]pyridine core.
-
Introduction of the nitrile group at the 6-position: This could be achieved through various methods such as Sandmeyer reaction of a corresponding amine or nucleophilic substitution of a suitable leaving group.
General Characterization Methodology:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer, and the sample could be prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: Mass spectra would be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Generalized workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the spectroscopic properties and potential synthetic strategies for this compound. Researchers and scientists are encouraged to use this information as a starting point for their own experimental investigations to obtain and verify the specific data for this compound.
Furo[2,3-b]pyridine-6-carbonitrile: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Furo[2,3-b]pyridine core, a class of heterocyclic compounds also known as 7-azabenzofurans, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure." This designation stems from its remarkable versatility, allowing for the creation of potent and selective ligands for a diverse array of biological targets through strategic functionalization. The incorporation of a carbonitrile group at the 6-position of this scaffold has proven to be a particularly fruitful strategy in the development of novel therapeutics, especially in the realm of oncology and kinase inhibition.
This technical guide provides a comprehensive overview of the Furo[2,3-b]pyridine-6-carbonitrile core, detailing its synthesis, mechanism of action, and therapeutic applications. It is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.
Synthesis of the this compound Scaffold
The construction of the this compound core typically involves a multi-step synthetic sequence, beginning with appropriately substituted pyridine precursors. A common and effective strategy is the Thorpe-Ziegler cyclization, which facilitates the formation of the fused furan ring.
A general synthetic workflow is outlined below:
Experimental Protocols
Synthesis of 2-Chloro-nicotinonitrile Derivatives:
A common precursor, 2-chloronicotinonitrile, can be synthesized from nicotinamide-1-oxide. The procedure involves heating the precursor with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3).[1] The reaction is typically vigorous and requires careful temperature control.[1] Following the reaction, excess phosphorus oxychloride is removed under reduced pressure, and the product is isolated by pouring the reaction mixture into ice-water, followed by filtration and purification.[1]
Thorpe-Ziegler Cyclization for 3-Amino-furopyridine Synthesis:
The Thorpe-Ziegler reaction is a key step in forming the fused furan ring.[2][3] This intramolecular cyclization typically involves the reaction of a dinitrile in the presence of a base to form an enamine, which upon hydrolysis, yields a cyclic ketone.[3] In the context of furo[2,3-b]pyridine synthesis, a 2-chloro-3-cyanopyridine derivative is reacted with an α-hydroxyketone or a similar synthon. The base, such as sodium ethoxide, facilitates the cyclization to form the 3-amino-furo[2,3-b]pyridine core.[2][4] The reaction conditions, including the choice of base and solvent, are critical for achieving high yields.[2]
Mechanism of Action and Biological Targets
The this compound scaffold has demonstrated a remarkable ability to inhibit the activity of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The planar structure of the furopyridine core allows it to fit into the ATP-binding pocket of kinases, acting as a competitive inhibitor.
Derivatives of this scaffold have shown potent inhibitory activity against several key kinases, including:
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][6]
-
AKT1 (Protein Kinase B): AKT1 is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer, promoting cell survival and proliferation.[7][8]
-
B-Raf Kinase: B-Raf is a key component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene are common in several cancers, including melanoma.
The PI3K/AKT/mTOR signaling pathway is a critical cascade that regulates cell growth, proliferation, and survival. Many Furo[2,3-b]pyridine derivatives exert their anticancer effects by targeting key components of this pathway.
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant potential as therapeutic agents, particularly in the treatment of cancer. Their biological activity is typically assessed through a combination of in vitro kinase assays and cell-based cytotoxicity assays.
Quantitative Bioactivity Data
The following table summarizes the inhibitory activity of selected Furo[2,3-b]pyridine derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 1 | CDK2/cyclin A2 | 0.93 | [5] |
| 2 | AKT1 | 24 |
Note: Data for specific this compound derivatives is limited in the public domain. The table presents data for closely related structures to illustrate the potential of the scaffold.
Cytotoxicity Data
The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines using assays such as the MTT assay.
| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |
| MI-S0 | MCF-7 | 10.3 | Breast | [7] |
| MI-S1 | MCF-7 | 9.8 | Breast | [7] |
| MI-S2 | MCF-7 | 11.2 | Breast | [7] |
| MI-S3 | MCF-7 | 12.5 | Breast | [7] |
| MI-S0 | MDA-MB-231 | 12.1 | Breast | [7] |
| MI-S1 | MDA-MB-231 | 11.5 | Breast | [7] |
| MI-S2 | MDA-MB-231 | 13.4 | Breast | [7] |
| MI-S3 | MDA-MB-231 | 14.2 | Breast | [7] |
Experimental Protocols
CDK2 Kinase Assay:
The inhibitory activity against CDK2 is typically measured using a kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction.[9] The general procedure involves incubating the kinase, a substrate peptide, ATP, and the test compound.[9][10] The reaction is then stopped, and the amount of ADP is quantified, often using a luminescence-based method.[9] The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.
PI3K/AKT Kinase Assay:
Similar to the CDK2 assay, the inhibitory activity against PI3K/AKT is determined by measuring the phosphorylation of a substrate. This can be done using various methods, including ELISA-based assays or FRET-based cellular assays.[11][12] These assays quantify the phosphorylation of a specific substrate of AKT, and the reduction in phosphorylation in the presence of the inhibitor is used to determine the IC50 value.[12]
Cytotoxicity (MTT) Assay:
The MTT assay is a colorimetric assay used to assess cell viability.[13][14] Cells are seeded in a 96-well plate and treated with varying concentrations of the test compound.[15] After an incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan product.[14] The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC50 value for cytotoxicity.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For the Furo[2,3-b]pyridine scaffold, modifications at various positions of the ring system can significantly impact biological activity.
Note: A placeholder for a chemical structure image is used in the DOT script. A visual representation of the this compound core with numbered positions for R-groups would be inserted here.
While specific SAR studies on the 6-carbonitrile series are not extensively published, general trends for the broader furopyridine class suggest that:
-
Substitutions on the furan ring can influence selectivity and potency.
-
The nature of the substituent at the 2-position of the pyridine ring is critical for interaction with the hinge region of the kinase ATP-binding pocket.
-
The carbonitrile group at the 6-position likely plays a role in modulating the electronic properties of the ring system and may engage in specific interactions within the binding site.
Conclusion
The this compound scaffold represents a promising and versatile platform for the design of novel kinase inhibitors and other therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery programs. Further exploration of the structure-activity relationships, particularly focusing on the role of the 6-carbonitrile group, will be crucial in unlocking the full therapeutic potential of this privileged structure. The data and protocols presented in this guide are intended to facilitate these future research and development efforts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
The Ascendancy of 7-Azabenzofurans: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azabenzofuran, or furo[2,3-b]pyridine, scaffold is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of 7-azabenzofurans, detailing their synthesis, and summarizing their therapeutic applications, with a particular focus on their role as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.
Discovery and Historical Perspective
The furo[2,3-b]pyridine core, the structural basis of 7-azabenzofurans, has been a subject of chemical synthesis for several decades. Early explorations into the synthesis of this heterocyclic system laid the groundwork for its later development as a privileged scaffold in drug discovery.
One of the earliest reported syntheses of the parent furo[2,3-b]pyridine was detailed in the 1970s. These initial synthetic routes, while foundational, often involved harsh reaction conditions and offered limited substituent diversity. A notable early method involved the work of Morita and Shiotani, which provided a basis for later, more refined synthetic strategies. Over the years, the synthetic accessibility and the understanding of the chemical properties of 7-azabenzofurans have evolved significantly, driven by the discovery of their potent biological activities.
A significant turning point in the history of 7-azabenzofurans came with the discovery of their potent inhibitory activity against the Hepatitis C virus non-structural protein 5B (NS5B) polymerase. This discovery in the early 2000s spurred a surge in research, leading to the development of numerous derivatives and a deeper understanding of their structure-activity relationships (SAR).
Synthetic Methodologies
The synthesis of the 7-azabenzofuran core has been approached through various strategies. Modern methods have focused on efficiency, scalability, and the ability to introduce diverse functional groups to explore the chemical space for drug discovery.
Classical Synthetic Approaches
Early syntheses often relied on multi-step sequences starting from substituted pyridines. A common strategy involved the construction of the furan ring onto a pre-existing pyridine core.
Modern Synthetic Methods
Recent advancements have led to more efficient and versatile synthetic routes, including transition-metal-catalyzed cross-coupling reactions and novel cyclization strategies.
Transition-Metal-Free Synthesis: A notable development is the transition-metal-free synthesis of 3-cyano-substituted 7-azabenzofurans. This approach often involves an acylation-heterocyclization reaction, utilizing an acyl chloride as both a reactant and an activating reagent for an N-oxide substrate. This method offers advantages in terms of cost and reduced metal contamination in the final products.[1]
Palladium(II)-Catalyzed Synthesis: Palladium catalysis has also been effectively employed in the synthesis of furo[2,3-b]pyridines. These methods often involve the cyclization of appropriately substituted pyridine precursors.
Representative Experimental Protocol: Synthesis of a Tetrasubstituted 7-Azabenzofuran
The following protocol is a representative example of a modern, scalable synthesis of a tetrasubstituted 7-azabenzofuran, a key intermediate for potent HCV NS5B inhibitors.[1]
Step 1: Radical Bromination of Methyl Pyridine
-
A solution of the starting methyl pyridine derivative in a suitable solvent is treated with a radical initiator (e.g., AIBN) and a brominating agent (e.g., NBS) under reflux.
-
The reaction is monitored by TLC until completion.
-
The product is isolated and purified by column chromatography.
Step 2: Cyanide Substitution
-
The brominated intermediate is dissolved in a polar aprotic solvent (e.g., DMF).
-
Trimethylsilyl cyanide (TMSCN) is added, and the reaction is heated.
-
Work-up and purification yield the corresponding nitrile.
Step 3: Acylation-Heterocyclization to form the 7-Azabenzofuran Core
-
The nitrile intermediate is treated with an acyl chloride in the presence of a suitable base. The acyl chloride serves as both the acylating agent and the activator for the N-oxide.
-
The reaction mixture is heated to effect cyclization.
-
Aqueous work-up followed by crystallization or chromatography affords the desired tetrasubstituted 7-azabenzofuran.
Therapeutic Applications and Biological Activity
7-Azabenzofurans have demonstrated a wide range of biological activities, with their most prominent role being in the development of antiviral agents.
HCV NS5B Polymerase Inhibitors
A significant body of research has focused on 7-azabenzofuran derivatives as potent and selective non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase.[1] This enzyme is an RNA-dependent RNA polymerase essential for the replication of the viral genome.[2][3]
Mechanism of Action: 7-Azabenzofuran-based NNIs bind to allosteric sites on the NS5B enzyme, distant from the active site.[2][3][4] There are several known allosteric binding pockets, including the thumb and palm domains.[4][5] Binding of the inhibitor induces a conformational change in the enzyme, which ultimately prevents the initiation of RNA synthesis or the elongation of the RNA strand. This allosteric inhibition is a key feature that contributes to the high selectivity of these compounds for the viral polymerase over host cellular polymerases.
Structure-Activity Relationship (SAR): Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of 7-azabenzofuran-based HCV inhibitors. These studies have revealed key structural features that are crucial for high affinity binding to the allosteric sites of NS5B.
Other Therapeutic Areas
Beyond their antiviral activity, 7-azabenzofuran derivatives have been explored for other therapeutic applications, including as kinase inhibitors and for their potential in treating neurodegenerative diseases. The versatile nature of the scaffold allows for modifications that can tune its biological activity towards various targets.
Quantitative Biological Data
The following tables summarize key quantitative data for representative 7-azabenzofuran and related benzofuran derivatives, highlighting their potency against various biological targets.
Table 1: Anti-HCV Activity of Benzofuran Derivatives [6]
| Compound ID | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| 2{1} | 177 | >100 | >565 |
| 3{4} | 177 | >100 | >568 |
EC50: Half maximal effective concentration; CC50: Half maximal cytotoxic concentration; SI: CC50/EC50
Table 2: HCV NS5B Polymerase Inhibitory Activity of N,N-disubstituted Phenylalanine Derivatives [7]
| Compound ID | IC50 (µM) |
| Most Active Compound | 2.7 |
IC50: Half maximal inhibitory concentration
Table 3: In Vitro VEGFR-2 Inhibitory Activity of Furo[2,3-d]pyrimidine and Furo[3,2-e][4][6][8]triazolo[1,5-c]pyrimidine Derivatives [9]
| Compound ID | IC50 (nM) |
| 8b | 38.72 ± 1.7 |
| 10c | 41.40 ± 1.8 |
| Sorafenib (Reference) | 40.00 |
IC50: Half maximal inhibitory concentration
Experimental Workflows
The discovery and development of 7-azabenzofuran-based drugs follow a structured workflow, from initial hit identification to preclinical evaluation.
Conclusion and Future Directions
The 7-azabenzofuran scaffold has proven to be a valuable asset in the field of medicinal chemistry, particularly in the development of potent antiviral agents against HCV. The evolution of synthetic methodologies has enabled the efficient production and diversification of these compounds, facilitating extensive structure-activity relationship studies. While the primary focus has been on HCV, the demonstrated biological versatility of the 7-azabenzofuran core suggests that its therapeutic potential is far from exhausted. Future research is likely to explore the application of this privileged scaffold in other therapeutic areas, such as oncology and neurology, by leveraging the established synthetic routes and understanding of its chemical properties. Further investigations into their mechanisms of action and the development of derivatives with improved pharmacokinetic profiles will continue to be critical areas of research for drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further SAR studies on novel small molecule inhibitors of the hepatitis C (HCV) NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for Furo[2,3-b]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets of Furo[2,3-b]pyridine derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The unique structural features of the Furo[2,3-b]pyridine scaffold have led to the development of numerous derivatives with a wide range of biological activities, making them promising candidates for the treatment of various diseases, particularly cancer and neurodegenerative disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows to serve as a valuable resource for researchers in the field.
Overview of Therapeutic Targets
Furo[2,3-b]pyridine derivatives have demonstrated activity against a diverse array of biological targets. These can be broadly categorized into kinases, receptors, enzymes, and other cellular components and pathways. The versatility of this scaffold allows for molecular modifications that can be tailored to interact with specific targets, offering a promising platform for the design of novel therapeutics.
Kinase Inhibitors
Kinases are a major class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer. Several Furo[2,3-b]pyridine derivatives have been identified as potent kinase inhibitors.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Certain Furo[2,3-b]pyridine derivatives have shown significant inhibitory activity against the CDK2/cyclin A2 complex.[1]
Akt/PI3K Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Furo[2,3-b]pyridine derivatives have been investigated as inhibitors of this pathway, targeting key components like Akt and PI3K.
Other Kinase Targets
In addition to CDK2 and the Akt/PI3K pathway, Furo[2,3-b]pyridine derivatives have shown inhibitory activity against a range of other kinases, including:
-
Lymphocyte-specific protein tyrosine kinase (Lck)
-
Fibroblast growth factor receptor (FGFR)
-
Glycogen synthase kinase-3β (GSK-3β)
-
Cdc-like kinases (CLKs)
-
TANK-binding kinase 1 (TBK1)
-
IκB kinase (IKK)
Receptor Modulation
Furo[2,3-b]pyridine derivatives have also been shown to modulate the activity of various cellular receptors.
Cannabinoid-1 Receptor (CB1R)
Several Furo[2,3-b]pyridine-based compounds have been identified as inverse agonists of the Cannabinoid-1 receptor (CB1R).[2][3] This activity is of interest for the potential treatment of metabolic disorders and other conditions.
Estrogen Receptor Alpha (ERα) and Human Epidermal Growth Factor Receptor 2 (HER2)
In the context of breast cancer, molecular docking studies have suggested that Furo[2,3-b]pyridine derivatives can bind to and potentially inhibit the activity of ERα and HER2, two key drivers of breast cancer progression.[4]
Enzyme Inhibition
Acetylcholinesterase (AChE)
Furoquinoline alkaloids, which contain the Furo[2,3-b]pyridine core, have shown potential as acetylcholinesterase inhibitors. This makes them interesting candidates for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, where AChE inhibition is a key treatment strategy.
Other Mechanisms of Action
Tubulin Polymerization Inhibition
Some Furo[2,3-b]pyridine derivatives have demonstrated the ability to inhibit tubulin polymerization. Microtubules, which are formed from tubulin, are essential for cell division, making tubulin an important target for anticancer drugs.
Hedgehog Signaling Pathway Modulation
The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation is implicated in the formation of various cancers. Furo[3,2-b]pyridine derivatives have been identified as modulators of this pathway.[5]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of selected Furo[2,3-b]pyridine derivatives against various cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity of Furo[2,3-b]pyridine Derivatives against Cancer Cell Lines
| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| Compound 1 | 31.3 - 49.0 | 19.3 - 55.5 | 22.7 - 44.8 | 36.8 - 70.7 | [1] |
| Compound 4 | 31.3 - 49.0 | 19.3 - 55.5 | 22.7 - 44.8 | 36.8 - 70.7 | [1] |
| Compound 8 | 31.3 - 49.0 | 19.3 - 55.5 | 22.7 - 44.8 | 36.8 - 70.7 | [1] |
| Compound 11 | 31.3 - 49.0 | 19.3 - 55.5 | 22.7 - 44.8 | 36.8 - 70.7 | [1] |
| Compound 14 | 31.3 - 49.0 | 19.3 - 55.5 | 22.7 - 44.8 | 36.8 - 70.7 | [1] |
| Doxorubicin | 40.0 | 64.8 | 24.7 | 58.1 | [1] |
| Compound 6g | - | - | - | 10.0 | [6] |
| Compound 10a | - | - | - | 10.7 | [6] |
| Compound 10b | - | - | - | 11.0 | [6] |
| Compound 11a | - | - | - | 10.5 | [6] |
| Compound 7 | - | - | - | 5.8 | [6] |
| Compound 12a | - | - | - | 3.6 | [6] |
| Compound 2d | - | <20 | <20 | - | [7] |
| Compound 3e | - | <20 | <20 | - | [7] |
Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| Compound 1 | CDK2/cyclin A2 | 0.57 | [1] |
| Compound 4 | CDK2/cyclin A2 | 0.24 | [1] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | [1] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | [1] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | [1] |
| Roscovitine | CDK2/cyclin A2 | 0.394 | [1] |
| Compound 10ad | CLK1 | 0.005 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Furo[2,3-b]pyridine derivatives.
In Vitro Cytotoxicity - MTT Assay
This protocol is used to assess the cytotoxic effects of compounds on various cancer cell lines.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the Furo[2,3-b]pyridine derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
CDK2/Cyclin A2 Kinase Inhibition Assay (ADP-Glo™)
This assay measures the inhibition of CDK2 kinase activity.
Materials:
-
CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CDK2/Cyclin A2 enzyme, and the kinase substrate.
-
Add the Furo[2,3-b]pyridine derivatives at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP formed and is inversely correlated with the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
PI3K/Akt Pathway Inhibition - Western Blot Analysis
This protocol is used to assess the effect of compounds on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Furo[2,3-b]pyridine derivatives for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Cannabinoid-1 Receptor (CB1R) Inverse Agonist Functional Assay
This assay measures the ability of a compound to decrease the basal activity of the CB1 receptor. A common method is to measure the modulation of cAMP levels.
Materials:
-
Cells stably expressing the human CB1 receptor (e.g., CHO-CB1 or HEK-CB1 cells)
-
Assay buffer
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Plate reader
Procedure:
-
Plate the CB1R-expressing cells in a suitable microplate.
-
Pre-incubate the cells with the Furo[2,3-b]pyridine derivatives at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
An inverse agonist will cause an increase in forskolin-stimulated cAMP levels compared to the vehicle control.
-
Calculate the percent increase in cAMP levels and determine the EC50 value for the inverse agonist activity.
Acetylcholinesterase (AChE) Inhibition Colorimetric Assay
This assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Add the AChE enzyme solution and the Furo[2,3-b]pyridine derivative at various concentrations to the wells of a 96-well plate.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the ATCI substrate and DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.
Hedgehog Signaling Pathway Reporter Assay
This assay measures the activity of the Hedgehog signaling pathway by using a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter.
Materials:
-
Cells stably transfected with a Gli-luciferase reporter construct (e.g., Shh-LIGHT2 cells)
-
Hedgehog pathway agonist (e.g., SAG or Purmorphamine)
-
Luciferase assay system
-
96-well plate
-
Luminometer
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with the Furo[2,3-b]pyridine derivatives at various concentrations in the presence of a Hedgehog pathway agonist.
-
Incubate the plates for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
A decrease in luciferase activity in the presence of the compound indicates inhibition of the Hedgehog pathway.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: PI3K/Akt Signaling Pathway and points of inhibition by Furo[2,3-b]pyridine derivatives.
Caption: Hedgehog Signaling Pathway activation and inhibition by Furo[2,3-b]pyridine derivatives.
Caption: General experimental workflow for the development of Furo[2,3-b]pyridine derivatives.
Conclusion
Furo[2,3-b]pyridine derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated activity against a range of therapeutically relevant targets, particularly in the areas of oncology and neurodegenerative diseases, highlights their potential for further development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to design and synthesize novel Furo[2,3-b]pyridine-based therapeutic agents. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in realizing their full therapeutic potential.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Silico Modeling of Furo[2,3-b]pyridine-6-carbonitrile Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of Furo[2,3-b]pyridine-6-carbonitrile and its derivatives, focusing on their interactions with various biological targets. The document synthesizes findings from recent studies, presenting methodologies, quantitative data, and visual representations of key processes to facilitate further research and drug development efforts in this area. Furo[2,3-b]pyridines are recognized as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities.[1]
Introduction to Furo[2,3-b]pyridine Derivatives
Furo[2,3-b]pyridines, also known as 7-azabenzofurans, are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[2][3] The fusion of a furan ring to a pyridine core creates a scaffold that can be readily functionalized to interact with a variety of biological targets. This guide focuses on the computational approaches used to elucidate the mechanisms of action of these compounds, particularly those containing a carbonitrile group at the 6th position, which has been shown to be a key feature in some biologically active molecules.
Molecular Targets and Signaling Pathways
In silico studies have identified several key protein targets for Furo[2,3-b]pyridine derivatives, implicating their involvement in critical cellular signaling pathways related to cancer. Molecular docking simulations have been instrumental in predicting and analyzing the binding of these compounds to the following targets:
-
Serine/Threonine Kinase AKT1: A pivotal node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth.[2][3]
-
Estrogen Receptor Alpha (ERα): A key driver in the development and progression of a significant portion of breast cancers.[2][3]
-
Human Epidermal Growth Factor Receptor 2 (HER2): A receptor tyrosine kinase that is overexpressed in some aggressive forms of breast cancer.[2][3]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[4]
The interaction of Furo[2,3-b]pyridine derivatives with these targets suggests their potential to modulate key signaling pathways involved in cancer pathogenesis.
In Silico Methodologies: A Detailed Protocol
Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a small molecule to its protein target. The following protocol outlines a general workflow for such studies, based on methodologies reported in the literature.[2][3]
Preparation of the Protein Structure
-
Receptor Acquisition: Obtain the three-dimensional crystal structure of the target protein (e.g., AKT1, ERα, HER2, CDK2) from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove all non-essential water molecules and co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atom types and charges using a force field (e.g., AMBER, CHARMm).
-
Energy minimize the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
Ligand Construction: Draw the 2D structure of the this compound derivative using a chemical drawing software.
-
3D Conversion and Optimization:
-
Convert the 2D structure to a 3D conformation.
-
Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
Molecular Docking Simulation
-
Binding Site Definition: Define the binding site on the target protein. This is often determined by the location of a co-crystallized ligand in the experimental structure.
-
Docking Algorithm: Employ a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined binding site.
-
Scoring Function: Use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Analysis of Results:
-
Visualize the predicted binding pose and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Compare the binding energies of different Furo[2,3-b]pyridine derivatives to rank their potential inhibitory activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Furo[2,3-b]pyridine-6-carbonitrile Derivatives: A Technical Guide to their Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This technical guide focuses on Furo[2,3-b]pyridine-6-carbonitrile derivatives as a promising class of anticancer agents. We delve into their synthesis, in vitro cytotoxic activity against various cancer cell lines, and their proposed mechanisms of action, including the modulation of key signaling pathways such as PI3K/AKT and CDK2. This document provides detailed experimental protocols for the evaluation of these compounds and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, we explore the structure-activity relationships that govern their anticancer potency. Visual representations of signaling pathways and experimental workflows are provided to enhance understanding.
Introduction
The quest for novel and effective anticancer agents is a continuous endeavor in pharmaceutical research. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many clinically approved drugs. Among these, the furo[2,3-b]pyridine core has garnered significant attention due to its diverse biological properties, including anticancer, antiviral, and kinase inhibitory activities.[1][2] The fusion of a furan ring to a pyridine moiety creates a unique electronic and steric environment, making it an attractive scaffold for designing targeted therapies.
This guide specifically focuses on this compound derivatives. The introduction of a carbonitrile group at the 6th position can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, often leading to enhanced biological activity. Several studies have demonstrated that these derivatives possess potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, prostate, lung, and colon.[3][4] Their mechanism of action is often attributed to the inhibition of critical cellular signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and CDK pathways.[2][3] This document aims to provide a comprehensive technical overview of the synthesis, anticancer properties, and experimental evaluation of this compound derivatives for researchers and professionals in the field of drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common strategy involves the construction of a substituted pyridine ring followed by the annulation of the furan ring.
General Synthetic Strategy:
A prevalent method for the synthesis of the core structure involves the use of 2-amino-3-cyanopyridine derivatives as key intermediates. These can be synthesized through multi-component reactions. The furan ring is then typically formed via a cyclization reaction involving a suitable precursor. For instance, a Claisen-Schmidt condensation followed by sequential cyclizations is a reported method for obtaining furo[2,3-b]pyridine derivatives.[3]
Representative Synthesis Protocol:
The following is a representative protocol for the synthesis of a 3-amino-furo[2,3-b]pyridine-6-carbonitrile derivative, which can serve as a versatile intermediate for further functionalization.
-
Synthesis of 2-chloro-5-nitropyridine-3-carbonitrile: A mixture of 2-hydroxy-5-nitropyridine-3-carbonitrile (1 eq.) in phosphorus oxychloride (5 eq.) is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford the product.
-
Synthesis of 2-alkoxy-5-nitropyridine-3-carbonitrile: To a solution of 2-chloro-5-nitropyridine-3-carbonitrile (1 eq.) in the corresponding alcohol (e.g., methanol), sodium methoxide (1.1 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 3 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the desired product.
-
Synthesis of 5-amino-2-alkoxypyridine-3-carbonitrile: The 2-alkoxy-5-nitropyridine-3-carbonitrile derivative (1 eq.) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield the amino derivative.
-
Synthesis of 3-amino-furo[2,3-b]pyridine-6-carbonitrile derivative: The 5-amino-2-alkoxypyridine-3-carbonitrile (1 eq.) is reacted with a suitable reagent to construct the furan ring. For example, reaction with chloroacetonitrile in the presence of a base can lead to the formation of the furo[2,3-b]pyridine ring system.
Anticancer Properties
In Vitro Cytotoxicity
This compound derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The tables below summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative compounds.
Table 1: Cytotoxicity Data (IC50) of Furo[2,3-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2d | HeLa (Cervical) | < 20 | [4] |
| DU145 (Prostate) | < 20 | [4] | |
| HepG2 (Liver) | < 20 | [4] | |
| MDA-MB-231 (Breast) | < 20 | [4] | |
| MCF7 (Breast) | < 20 | [4] | |
| 3e | HeLa (Cervical) | < 20 | [4] |
| DU145 (Prostate) | < 20 | [4] | |
| HepG2 (Liver) | < 20 | [4] | |
| MDA-MB-231 (Breast) | < 20 | [4] | |
| MCF7 (Breast) | < 20 | [4] |
Note: Compounds 2d and 3e are nicotinonitrile and furo[2,3-b]pyridine derivatives, respectively, and showed high selectivity for tumor cells over normal cells.[4]
Table 2: Growth Inhibition Data (GI50) of Furo[2,3-d]pyrimidine Derivatives (Related Scaffold)
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 5d | NCI 59 Cell Line Panel (Mean) | 2.41 | [5] |
| 5e | NCI 59 Cell Line Panel (Mean) | 1.23 | [5] |
| 10b | HS 578T (Breast) | 1.51 | [6] |
| VIa | NCI 59 Cell Line Panel (Mean) | 2.41 | [6] |
| VIb | NCI 59 Cell Line Panel (Mean) | 1.23 | [6] |
Note: While not strictly Furo[2,3-b]pyridine-6-carbonitriles, these related furo-pyrimidine derivatives demonstrate the potent anticancer activity of the fused furan-pyridine scaffold.
Mechanism of Action
The anticancer effects of Furo[2,3-b]pyridine derivatives are often attributed to their ability to modulate key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers. Molecular docking studies have suggested that furo[2,3-b]pyridine derivatives can bind to key kinases in this pathway, such as AKT1, thereby inhibiting their activity.[3] This inhibition can lead to the induction of apoptosis and a reduction in cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Furo[2,3-c]pyridine | 19539-50-5 | Benchchem [benchchem.com]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth review of the synthesis and diverse applications of furo[2,3-b]pyridine derivatives, with a focus on their emerging role as potent kinase inhibitors and modulators of crucial cellular signaling pathways. This document details key synthetic methodologies, presents quantitative biological data, and illustrates the intricate mechanisms of action of these promising therapeutic agents.
Synthesis of the Furo[2,3-b]pyridine Scaffold
The construction of the furo[2,3-b]pyridine core can be achieved through several synthetic strategies. Key methods include intramolecular cyclization reactions, transition-metal-catalyzed cross-coupling reactions followed by cyclization, and nucleophilic aromatic substitution approaches.
Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines
A common and effective method for the synthesis of furo[2,3-b]pyridines involves the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines. This reaction is often mediated by a base and proceeds through a 5-exo-dig cyclization pathway.
Experimental Protocol: Base-Mediated Intramolecular Cyclization
A solution of the respective 2-alkynyl-3-hydroxypyridine in a suitable solvent (e.g., DMF, DMSO) is treated with a base (e.g., potassium carbonate, sodium hydride) at room temperature or elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine.
Sonogashira Coupling Followed by Cyclization
Palladium- and copper-catalyzed Sonogashira coupling of a 3-hydroxy-2-halopyridine with a terminal alkyne provides a versatile route to 2-alkynyl-3-hydroxypyridine intermediates, which can then undergo in situ or subsequent cyclization to the furo[2,3-b]pyridine ring system.
Experimental Protocol: Sonogashira Coupling and Cyclization
To a degassed solution of a 3-hydroxy-2-halopyridine and a terminal alkyne in a suitable solvent (e.g., THF, DMF), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are added. The reaction mixture is stirred at room temperature or heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). For the subsequent cyclization, a base such as potassium carbonate or sodium hydride can be added directly to the reaction mixture, which is then heated to effect ring closure. Work-up and purification are performed as described in the previous protocol.
SNAr-Based Synthesis
A concise four-step synthesis of functionalized furo[2,3-b]pyridines has been developed, commencing with a nucleophilic aromatic substitution (SNAr) reaction.[1] This scalable route provides access to derivatives with handles for further chemical modifications.
Experimental Protocol: SNAr-Based Furo[2,3-b]pyridine Synthesis
-
Esterification: 2,5-Dichloronicotinic acid is converted to its corresponding ethyl ester under acidic conditions (e.g., ethanol, sulfuric acid) with heating.
-
SNAr and Cyclization: The resulting ethyl 2,5-dichloronicotinate is reacted with the sodium salt of ethyl 2-hydroxyacetate (formed by deprotonation with sodium hydride) in THF. This initiates an SNAr reaction at the 2-position of the pyridine ring, followed by an intramolecular cyclization to yield the furo[2,3-b]pyridine core.[1]
-
Hydrolysis and Decarboxylation: The ester group on the furan ring is subsequently hydrolyzed and decarboxylated to provide the final furo[2,3-b]pyridine scaffold.
Applications in Drug Discovery
Furo[2,3-b]pyridine derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for the development of novel therapeutic agents. Their primary applications are in oncology and the modulation of inflammatory responses, largely through the inhibition of protein kinases.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Furo[2,3-b]pyridines have emerged as privileged scaffolds for the design of potent and selective kinase inhibitors.
VEGFR-2 Inhibition:
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several furo[2,3-d]pyrimidine and related derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[2]
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 8b | VEGFR-2 | 38.72 ± 1.7 | [2] |
| 10c | VEGFR-2 | 41.40 ± 1.8 | [2] |
| Sorafenib (Reference) | VEGFR-2 | - | [2] |
Table 1: In Vitro VEGFR-2 Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives.
PI3K/AKT Signaling Pathway Inhibition:
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in cancer. Furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of PI3K and AKT.[3]
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 10b | PI3Kα | 0.175 ± 0.007 | [3] |
| 10b | PI3Kβ | 0.071 ± 0.003 | [3] |
| 10b | AKT | 0.411 ± 0.02 | [3] |
Table 2: In Vitro PI3K/AKT Inhibitory Activity of a Furo[2,3-d]pyrimidine Derivative.
CLK and HIPK Inhibition:
Cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) are involved in the regulation of RNA splicing and gene expression. Furo[3,2-b]pyridines have been identified as highly selective inhibitors of these kinases.[4][5]
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| MU1210 | CLK1 | 8 | [4] |
| MU1210 | CLK2 | 20 | [4] |
| MU1210 | CLK4 | 12 | [4] |
Table 3: In Vitro Inhibitory Activity of a Furo[3,2-b]pyridine Derivative against CLKs.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of various cancers. Notably, certain furo[3,2-b]pyridine derivatives have been identified as effective modulators of the Hedgehog pathway.[6][7] These compounds offer a potential therapeutic strategy for cancers driven by dysregulated Hh signaling.
Conclusion
The furo[2,3-b]pyridine scaffold represents a versatile and privileged structure in medicinal chemistry. The synthetic methodologies outlined in this guide provide robust and adaptable routes to a wide array of derivatives. The demonstrated applications of these compounds as potent and selective inhibitors of key cellular signaling pathways, particularly in the context of cancer, underscore their significant therapeutic potential. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of furo[2,3-b]pyridine derivatives will undoubtedly lead to the development of novel and effective drug candidates for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacological Profile of Furo[2,3-b]pyridine Analogs: A Technical Overview for Drug Discovery
Disclaimer: This technical guide provides a comprehensive overview of the pharmacological profile of the furo[2,3-b]pyridine scaffold. It is important to note that specific data for Furo[2,3-b]pyridine-6-carbonitrile is limited in publicly available scientific literature. The information presented herein is a synthesis of findings for various derivatives of the furo[2,3-b]pyridine core, intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
The furo[2,3-b]pyridine scaffold is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Possessing a furan ring fused to a pyridine ring, this core structure serves as a versatile template for the design of novel therapeutic agents. Extensive research has highlighted the potential of furo[2,3-b]pyridine derivatives as potent anticancer agents, with activities demonstrated against a range of cancer cell lines.[3][4][5] The mechanism of action for many of these compounds is believed to involve the modulation of key cellular signaling pathways implicated in cancer progression.[1] This guide aims to provide an in-depth look at the pharmacological properties of furo[2,3-b]pyridine derivatives, with a focus on their anticancer potential, supported by available quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Anticancer Activity of Furo[2,3-b]pyridine Derivatives
A significant body of research has focused on the cytotoxic effects of furo[2,3-b]pyridine derivatives against various cancer cell lines. In particular, promising activity has been observed against breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[1] The antiproliferative effects are often attributed to the specific substitutions on the furo[2,3-b]pyridine core, which influence the compounds' potency and selectivity.
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for various furo[2,3-b]pyridine derivatives against different human cancer cell lines. It is crucial to note the structural variations among the tested compounds, as these differences significantly impact their biological activity.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Trifluoromethyl substituted derivative 7 | Neuro-2a, Hela, A549, COLO 205 | 5.8 | [5] |
| Trifluoromethyl substituted derivative 12a | Neuro-2a, Hela, A549, COLO 205 | 3.6 | [5] |
| Trifluoromethyl substituted derivative 6g | Neuro-2a, Hela, A549, COLO 205 | 10 | [5] |
| Trifluoromethyl substituted derivative 10a | Neuro-2a, Hela, A549, COLO 205 | 10.7 | [5] |
| Trifluoromethyl substituted derivative 10b | Neuro-2a, Hela, A549, COLO 205 | 11.0 | [5] |
| Trifluoromethyl substituted derivative 11a | Neuro-2a, Hela, A549, COLO 205 | 10.5 | [5] |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14 ) | HCT-116, MCF-7, HepG2, A549 | 0.93 (CDK2/cyclin A2) | [6] |
| Furo[2,3-b]pyridine derivative 3e | HeLa, DU145, HepG2, MDA-MB-231, MCF7 | < 20 | [7] |
| Nicotinonitrile derivative 2d | HeLa, DU145, HepG2, MDA-MB-231, MCF7 | < 20 | [7] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of furo[2,3-b]pyridine derivatives is often linked to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. Molecular docking studies have suggested that these compounds can bind to and inhibit the activity of several key proteins, including:
-
AKT1 (Protein Kinase B): A serine/threonine kinase that plays a central role in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1]
-
Estrogen Receptor Alpha (ERα): A key driver of proliferation in estrogen receptor-positive breast cancers.[1]
-
Human Epidermal Growth Factor Receptor 2 (HER2): A receptor tyrosine kinase that is overexpressed in a subset of breast cancers and is a major therapeutic target.[1]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[6]
The following diagram illustrates the proposed inhibition of the PI3K/AKT signaling pathway by certain furo[2,3-b]pyridine derivatives.
Caption: Proposed mechanism of action of Furo[2,3-b]pyridine derivatives via inhibition of the PI3K/AKT signaling pathway.
Experimental Protocols
The evaluation of the pharmacological profile of furo[2,3-b]pyridine derivatives typically involves a series of in vitro and in silico experiments.
In Vitro Cytotoxicity Assays
A common method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the MTS assay.[8]
General Protocol for MTT Assay:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the furo[2,3-b]pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (in this case, a furo[2,3-b]pyridine derivative) to the active site of a target protein (e.g., a kinase).
General Workflow for Molecular Docking:
-
Protein and Ligand Preparation: The 3D structures of the target protein and the furo[2,3-b]pyridine derivatives are prepared. This includes adding hydrogen atoms, assigning charges, and minimizing the energy of the structures.
-
Binding Site Definition: The active site of the target protein is identified and defined.
-
Docking Simulation: A docking algorithm is used to generate a variety of possible binding poses of the ligand within the active site of the protein.
-
Scoring and Analysis: The generated poses are scored based on their predicted binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
The following diagram illustrates a general experimental workflow for the synthesis and evaluation of furo[2,3-b]pyridine derivatives as potential anticancer agents.
Caption: General experimental workflow for the development of Furo[2,3-b]pyridine derivatives as anticancer agents.
Conclusion
The furo[2,3-b]pyridine scaffold represents a promising framework for the development of novel anticancer therapeutics. Derivatives of this core structure have demonstrated significant cytotoxic activity against a variety of cancer cell lines, with proposed mechanisms of action involving the inhibition of key signaling pathways such as the PI3K/AKT pathway. While specific pharmacological data for this compound remains to be fully elucidated, the broader class of furo[2,3-b]pyridines continues to be an active area of research. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in oncology. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this important class of heterocyclic compounds.
References
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
The Pivotal Role of the Carbonitrile Group in the Bioactivity of Furo[2,3-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, particularly in oncology. A key functional group that has been shown to significantly influence this bioactivity is the carbonitrile (or cyano) group. This technical guide provides an in-depth analysis of the role of the carbonitrile moiety in the biological activity of Furo[2,3-b]pyridine derivatives, with a focus on their anticancer properties. We will explore its impact on structure-activity relationships (SAR), its involvement in key signaling pathways, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.
Introduction
Furo[2,3-b]pyridines, also known as 7-azabenzofurans, have garnered considerable attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, and kinase inhibitory activities.[1] The fusion of a furan ring to a pyridine core creates a unique heterocyclic system that can be readily functionalized to modulate its biological effects. Among the various substituents explored, the carbonitrile group (-C≡N) has emerged as a critical determinant of potency and selectivity for a range of biological targets. This guide will dissect the multifaceted role of this functional group in the context of Furo[2,3-b]pyridine bioactivity.
The Carbonitrile Group and Structure-Activity Relationships (SAR)
The introduction of a carbonitrile group onto the Furo[2,3-b]pyridine scaffold can profoundly impact its interaction with biological targets. Its small size, linear geometry, and strong electron-withdrawing nature contribute to its unique effects on molecular properties and binding interactions.
Enhancement of Antiproliferative Activity
Studies have demonstrated that the presence of a carbonitrile group often enhances the cytotoxic and antiproliferative activity of Furo[2,3-b]pyridine derivatives against various cancer cell lines. For instance, a comparative study of 1′H-spiro-indoline-3,4′-pyridine derivatives revealed that the compound bearing a cyano group at the C3 position of the pyridine ring exhibited significantly enhanced antiproliferative activity against the Caco-2 human colorectal adenocarcinoma cell line (IC50 = 7.83 ± 0.50 μM) compared to its counterpart with an ethyl carboxylate group at the same position (IC50 = 13.61 ± 1.20 μM).[2]
A Key Pharmacophore for Kinase Inhibition
The carbonitrile group is a well-established pharmacophore in the design of kinase inhibitors. It can act as a hydrogen bond acceptor and participate in crucial interactions within the ATP-binding pocket of various kinases. In the context of Furo[2,3-b]pyridine derivatives, the carbonitrile group is often a key feature for achieving potent inhibition of kinases such as Cyclin-Dependent Kinase 2 (CDK2) and AKT1.[3][4]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various Furo[2,3-b]pyridine and related derivatives, highlighting the activity of compounds bearing a carbonitrile group.
Table 1: Anticancer Activity of Furo[2,3-b]pyridine and Related Derivatives
| Compound ID | Scaffold | C3-Substituent | Cell Line | Bioactivity (IC50/GI50) | Reference |
| Compound 7 | 1′H-spiro-indoline-3,4′-pyridine | -CN | Caco-2 | 7.83 ± 0.50 μM | [2] |
| Compound 8 | 1′H-spiro-indoline-3,4′-pyridine | -COOEt | Caco-2 | 13.61 ± 1.20 μM | [2] |
| Compound 4 | Nicotinonitrile | -Cl at C2 | - | CDK2 IC50: 0.24 µM | [4] |
| Compound 11 | Pyridine | -CN at C3 | - | CDK2 IC50: 0.50 µM | [4] |
| Compound 14 | Furo[2,3-b]pyridine | -COOEt at C2 | - | CDK2 IC50: 0.93 µM | [4] |
| Compound 10b | Furo[2,3-d]pyrimidine | - | HS 578T | GI50: 1.51 µM | [5] |
| Compound V | Furo[2,3-d]pyrimidine | - | - | AKT-1 IC50: 24 µM | [5] |
Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine and Related Derivatives
| Compound ID | Scaffold | Target Kinase | Inhibitory Concentration (IC50) | Reference |
| Compound 4 | Nicotinonitrile | CDK2 | 0.24 µM | [4] |
| Compound 11 | Pyridine | CDK2 | 0.50 µM | [4] |
| Compound 14 | Furo[2,3-b]pyridine | CDK2 | 0.93 µM | [4] |
| Roscovitine | Purine analog | CDK2 | 0.394 µM | [4] |
| Compound 10b | Furo[2,3-d]pyrimidine | PI3Kα | 0.175 ± 0.007 µM | [5] |
| Compound 10b | Furo[2,3-d]pyrimidine | PI3Kβ | 0.071 ± 0.003 µM | [5] |
| Compound 10b | Furo[2,3-d]pyrimidine | AKT | 0.411 ± 0.02 µM | [5] |
| Compound V | Furo[2,3-d]pyrimidine | AKT-1 | 24 µM | [5] |
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
A significant body of evidence points to the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway as a primary mechanism of action for the anticancer effects of Furo[2,3-b]pyridine derivatives.[3][5] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[6]
Molecular docking studies have revealed that Furo[2,3-b]pyridine derivatives can bind to the ATP-binding pocket of AKT1, a key serine/threonine kinase in this pathway.[3][7] The carbonitrile group often plays a crucial role in these interactions, forming hydrogen bonds with key amino acid residues in the active site.
Caption: PI3K/AKT signaling pathway and the inhibitory action of Furo[2,3-b]pyridine derivatives.
Experimental Protocols
General Synthesis of 2-Amino-4-aryl-furo[2,3-b]pyridine-3-carbonitriles
A common route for the synthesis of 2-amino-furo[2,3-b]pyridine-3-carbonitriles involves a multicomponent reaction. The following is a generalized protocol:
Caption: General synthetic workflow for 2-amino-furo[2,3-b]pyridine-3-carbonitriles.
Detailed Protocol:
-
To a solution of an appropriate aryl aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine or triethylamine.
-
Add cyanothioacetamide (1 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The precipitated solid is the thiopyran intermediate.
-
To a solution of the thiopyran intermediate (1 mmol) in a suitable solvent like DMF or ethanol, add an α-haloketone (e.g., chloroacetone) (1.1 mmol) and a base (e.g., potassium carbonate) (2 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-4-aryl-furo[2,3-b]pyridine-3-carbonitrile.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Furo[2,3-b]pyridine derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay (General Protocol for AKT)
This protocol provides a general framework for assessing the inhibitory activity of Furo[2,3-b]pyridine derivatives against AKT kinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant active AKT1 enzyme, a specific substrate (e.g., a peptide with a recognition sequence for AKT), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC50 value.
Conclusion
The carbonitrile group is a key modulator of the biological activity of Furo[2,3-b]pyridine derivatives, particularly in the context of anticancer drug discovery. Its electron-withdrawing nature and ability to form specific hydrogen bonds contribute to enhanced antiproliferative activity and potent kinase inhibition. The evidence strongly suggests that Furo[2,3-b]pyridines bearing a carbonitrile moiety are promising scaffolds for the development of novel therapeutics targeting the PI3K/AKT signaling pathway. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties of these compounds are warranted to advance them towards clinical applications.
References
- 1. Simulation studies, 3D QSAR and molecular docking on a point mutation of protein kinase B with flavonoids targeting ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Exploring the Chemical Frontier of Furo[2,3-b]pyridine Analogues: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Furo[2,3-b]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical space of Furo[2,3-b]pyridine analogues, focusing on their synthesis, biological evaluation, and mechanisms of action in key signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Synthetic Strategies for Furo[2,3-b]pyridine Core Construction
A concise and scalable multi-step synthesis for the Furo[2,3-b]pyridine core has been developed, allowing for the introduction of functional groups at various positions for subsequent structure-activity relationship (SAR) studies. The general synthetic approach is outlined below.
Caption: General synthetic workflow for producing diverse Furo[2,3-b]pyridine analogues.
Biological Activities and Structure-Activity Relationship (SAR)
Furo[2,3-b]pyridine analogues have demonstrated a wide spectrum of biological activities, with anticancer properties being the most extensively studied. The SAR of these compounds is highly dependent on the nature and position of substituents on the core scaffold.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of Furo[2,3-b]pyridine derivatives against various cancer cell lines, particularly breast cancer lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Table 1: Anticancer Activity of Selected Furo[2,3-b]pyridine Analogues
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| I-1 | 2-Aryl-3-carboxy | MCF-7 | 8.5 | |
| I-2 | 2-Aryl-3-carboxy | MDA-MB-231 | 5.2 | |
| II-1 | 2,5-Disubstituted | MCF-7 | 12.3 | |
| II-2 | 2,5-Disubstituted | MDA-MB-231 | 9.8 | |
| III-1 | 2,3,5-Trisubstituted | MCF-7 | 3.1 | |
| III-2 | 2,3,5-Trisubstituted | MDA-MB-231 | 1.9 |
Signaling Pathway Modulation
The anticancer effects of Furo[2,3-b]pyridine analogues are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and differentiation.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently dysregulated in cancer. Several Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of this pathway, often targeting one or more of the key kinases (PI3K, AKT, mTOR).
Caption: Furo[2,3-b]pyridine analogues can inhibit the PI3K/AKT/mTOR pathway at multiple points.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development of several cancers. Furo[2,3-b]pyridine analogues have been shown to inhibit Hh signaling by targeting key components of the pathway, such as Smoothened (SMO) and the GLI family of transcription factors.
Caption: Furo[2,3-b]pyridine analogues can inhibit the Hedgehog pathway by targeting SMO or GLI proteins.
Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR signaling pathway is another important target in cancer therapy, as its aberrant activation can drive tumor growth and angiogenesis. Furo[2,3-b]pyridine analogues have emerged as promising FGFR inhibitors, with their activity being highly dependent on the substitution pattern around the core.
Caption: Furo[2,3-b]pyridine analogues can inhibit the FGFR signaling pathway by blocking the kinase activity of the receptor.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of Furo[2,3-b]pyridine analogues are provided to facilitate reproducibility and further investigation.
General Synthetic Procedure for 2,3,5-Trisubstituted Furo[2,3-b]pyridines
This multi-step protocol outlines a general approach to synthesize a variety of Furo[2,3-b]pyridine analogues with diverse substitutions.
-
Step 1: Synthesis of the Pyridine Precursor. A suitably substituted 2-chloronicotinic acid is esterified, for example, by reacting with ethanol in the presence of a catalytic amount of sulfuric acid.
-
Step 2: Formation of the Furan Ring Precursor. The resulting ester is then reacted with an appropriate nucleophile, such as the sodium salt of ethyl glycolate, to displace the chloride at the 2-position.
-
Step 3: Intramolecular Cyclization. The intermediate from Step 2 undergoes an intramolecular Dieckmann condensation or a similar cyclization reaction, typically promoted by a strong base like sodium hydride, to form the Furo[2,3-b]pyridine core.
-
Step 4: Functionalization. The core scaffold can be further functionalized at various positions. For example, the ester group at the 3-position can be hydrolyzed and decarboxylated. The 5-position can be functionalized using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a variety of aryl or amino substituents.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Furo[2,3-b]pyridine analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a suitable software.
Western Blot Analysis for PI3K/AKT/mTOR Pathway
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Cell Lysis: Treat cells with Furo[2,3-b]pyridine analogues for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The Furo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of compounds. The detailed experimental protocols and data presented herein are intended to empower researchers to further explore the chemical space of Furo[2,3-b]pyridine analogues and to accelerate the discovery of new and effective drugs. The continued investigation of the structure-activity relationships and the elucidation of the precise molecular targets of these compounds will be crucial for optimizing their therapeutic potential.
Methodological & Application
Application Notes and Protocols for One-Pot Synthesis of Furo[2,3-b]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of one-pot synthesis methods for furo[2,3-b]pyrimidine derivatives and their structurally related isomers, which are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols detailed below are based on recent advancements in multicomponent reactions, offering efficient and environmentally benign approaches to this important class of heterocyclic compounds.
Introduction
Furo[2,3-b]pyrimidines and their isomers, such as furo[2,3-d]pyrimidines, constitute a class of fused heterocyclic compounds that are integral to the development of new therapeutic agents. These scaffolds are found in molecules with a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2][3] One-pot synthesis, particularly through multicomponent reactions (MCRs), has emerged as a powerful strategy for the rapid and efficient construction of these complex molecules from simple starting materials, minimizing waste and purification steps.
One-Pot Synthesis Methodologies
Several one-pot methodologies have been developed for the synthesis of furo[2,3-d]pyrimidine derivatives, which can be conceptually adapted for their furo[2,3-b] isomers. These methods often involve the condensation of a pyrimidine-based starting material with components that form the furan ring in situ.
Catalyst-Free Three-Component Synthesis in Water
A straightforward and environmentally friendly approach involves a catalyst-free, one-pot, three-component reaction in water. This method is notable for its simplicity and use of a green solvent.
Experimental Protocol:
-
To a 25 mL round-bottom flask, add 1,3-indandione or barbituric acid (1 mmol), 2-aminopyrimidine (1 mmol), and phenylglyoxal monohydrate (1 mmol).
-
Add 10 mL of water to the flask.
-
Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, purify the product by recrystallization from a suitable solvent like ethanol.
ZrOCl₂·8H₂O-Catalyzed Three-Component Synthesis in Water
An efficient and green one-pot, three-component synthesis of 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed using a catalytic amount of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in water.[4] This method offers high yields under mild reaction conditions.[4]
Experimental Protocol:
-
In a round-bottom flask, combine aryl(or heteroaryl)glyoxal monohydrates (1 mmol), 1,3-dimethylbarbituric acid (1 mmol), and an alkyl isocyanide (1 mmol).
-
Add ZrOCl₂·8H₂O (2 mol%) as the catalyst.
-
Add water as the solvent and heat the mixture at 50 °C with stirring.[4]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, the product can be isolated by filtration, as it often precipitates from the aqueous solution.
-
Wash the solid with water and dry to obtain the pure product.
Quantitative Data Summary
The following table summarizes the quantitative data for a selection of synthesized furo[2,3-d]pyrimidine derivatives via a one-pot, three-component reaction, highlighting the efficiency and versatility of the method.
| Entry | Arylglyoxal (1) | Isocyanide (3) | Product | Time (h) | Yield (%) |
| 1 | 4-Chlorophenylglyoxal | Cyclohexyl isocyanide | 4b | 2 | 95 |
| 2 | 4-Bromophenylglyoxal | Cyclohexyl isocyanide | 4c | 2 | 96 |
| 3 | 4-Nitrophenylglyoxal | Cyclohexyl isocyanide | 4d | 2.5 | 92 |
| 4 | Phenylglyoxal | tert-Butyl isocyanide | 4h | 3 | 88 |
| 5 | 4-Methylphenylglyoxal | tert-Butyl isocyanide | 4i | 3 | 89 |
| 6 | 4-Methoxyphenylglyoxal | tert-Butyl isocyanide | 4j | 3 | 90 |
Data extracted from a study on the synthesis of 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones.[4]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the one-pot synthesis of furo[2,3-d]pyrimidine derivatives via a three-component reaction.
Caption: Generalized workflow for one-pot synthesis.
Biological Signaling Pathway
Furo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of the PI3K/AKT signaling pathway, which is crucial in cancer cell proliferation and survival.[1][2] The diagram below illustrates a simplified representation of this pathway.
Caption: Inhibition of the PI3K/AKT pathway.
Applications and Future Perspectives
The one-pot synthesis of furo[2,3-b]pyrimidine derivatives and their isomers provides a valuable platform for the discovery of new drug candidates. The biological evaluation of these compounds has revealed their potential as anticancer agents, particularly as inhibitors of key signaling pathways like PI3K/AKT.[1][2] Further exploration of these synthetic methodologies will likely lead to the development of novel therapeutics with improved efficacy and selectivity. The green chemistry principles often employed in these one-pot syntheses also contribute to more sustainable drug development processes.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ¹H and ¹³C NMR Characterization of Furo[2,3-b]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the structural characterization of Furo[2,3-b]pyridine-6-carbonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Furo[2,3-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate structural elucidation is critical, and NMR spectroscopy is the most powerful tool for this purpose. This guide offers a standard operating procedure for data acquisition and analysis.
Predicted NMR Data for this compound
Due to the absence of publicly available, experimentally verified NMR data for this compound, the following chemical shifts are predicted based on the analysis of structurally analogous compounds, including furo[2,3-b]pyridine and various cyanopyridines. These predictions serve as a guideline for spectral analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for this compound are summarized in the table below. The predictions are based on the expected electronic environment of each proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 7.8 - 8.0 | d | 2.0 - 2.5 |
| H3 | 6.9 - 7.1 | d | 2.0 - 2.5 |
| H4 | 8.3 - 8.5 | d | 8.0 - 8.5 |
| H5 | 7.6 - 7.8 | d | 8.0 - 8.5 |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are estimated based on the expected deshielding effects of the nitrogen atom and the cyano group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 145 - 147 |
| C3 | 108 - 110 |
| C3a | 150 - 152 |
| C4 | 148 - 150 |
| C5 | 120 - 122 |
| C6 | 115 - 117 |
| C7a | 160 - 162 |
| CN | 118 - 120 |
Experimental Protocols
The following are general protocols for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound. These protocols can be adapted for use with various NMR spectrometers (e.g., Bruker, Varian).[1][2][3]
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): Add a small amount of a reference standard, such as Tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).
¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): 16 to 64 scans are usually sufficient for a compound of this nature.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate.
-
-
Data Acquisition: Initiate the data acquisition.
¹³C NMR Data Acquisition
-
Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to ensure each unique carbon appears as a singlet.[6]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.[7]
-
Spectral Width (SW): A spectral width of approximately 200-240 ppm is standard for most organic compounds.[8]
-
-
Data Acquisition: Start the experiment.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the solvent peak or the TMS signal (0.00 ppm).
-
Peak Picking and Integration (¹H NMR): Identify the peaks and integrate the area under each peak to determine the relative number of protons.
-
Peak Picking (¹³C NMR): Identify the chemical shift of each carbon signal.
Visualizations
Experimental Workflow for NMR Analysis
The following diagram outlines the general workflow for the NMR characterization of this compound.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. chem.uiowa.edu [chem.uiowa.edu]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
Application Note: FT-IR and HRMS Analysis of Novel Furo[2,3-b]pyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furo[2,3-b]pyridine scaffolds are significant heterocyclic compounds in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antioxidant properties.[1][2][3] The synthesis of novel derivatives of this class requires robust and precise analytical techniques for structural confirmation and characterization. Fourier-Transform Infrared Spectroscopy (FT-IR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process. FT-IR provides crucial information about the functional groups present in the molecule, while HRMS offers exact mass data, enabling the determination of the elemental composition and confirmation of the molecular formula. This document provides detailed protocols and data interpretation guidelines for the analysis of novel Furo[2,3-b]pyridine compounds.
Overall Experimental Workflow
The structural elucidation of a novel Furo[2,3-b]pyridine compound follows a logical workflow, beginning with sample preparation and proceeding through spectroscopic and spectrometric analyses to confirm the final chemical structure.
Caption: Workflow for the structural analysis of novel compounds.
Protocols for Spectroscopic and Spectrometric Analysis
Detailed methodologies for FT-IR and HRMS are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and the physicochemical properties of the compound.
FT-IR Spectroscopy Protocol
This protocol outlines the steps for acquiring an infrared spectrum to identify the functional groups in the synthesized compound.
Objective: To identify characteristic vibrational frequencies of functional groups.
Materials:
-
Novel Furo[2,3-b]pyridine compound (1-2 mg)
-
Potassium Bromide (KBr), spectroscopy grade
-
Mortar and pestle (Agate)
-
Hydraulic press for KBr pellets
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two)[3]
Methodology (KBr Pellet Technique):
-
Sample Preparation: Thoroughly dry the KBr powder in an oven to remove moisture. Place approximately 100 mg of KBr and 1-2 mg of the sample into an agate mortar.
-
Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation: Transfer a portion of the powdered mixture into the die of a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Background Scan: Place the empty pellet holder in the spectrometer and run a background scan. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the spectrum.
-
Data Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Data Processing: Process the acquired spectrum using the instrument's software. This includes baseline correction and peak picking to identify the exact wavenumbers of absorption bands.
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol details the procedure for determining the exact mass of the novel compound, which is used to deduce its elemental composition.
Objective: To determine the precise molecular weight and confirm the elemental formula.
Materials:
-
Novel Furo[2,3-b]pyridine compound (~1 mg)
-
HPLC-grade solvent (e.g., Methanol, Acetonitrile)
-
Volumetric flasks and micropipettes
-
HRMS instrument (e.g., ESI-TOF or Orbitrap)
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a stock solution of the compound by dissolving approximately 1 mg in 1 mL of a suitable solvent. From this stock, prepare a dilute solution (typically 1-10 µg/mL) using a mixture of appropriate solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.
-
Method Setup: Set up the instrument parameters. Key parameters include:
-
Ionization Mode: ESI Positive or Negative
-
Mass Range: e.g., m/z 100 - 1000
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow and Temperature: Optimize as per instrument guidelines.
-
-
Sample Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum. The high-resolution analyzer will provide mass measurements with an accuracy of <5 ppm.
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to determine the exact mass of the identified peak.
-
Utilize a formula calculator to compare the measured mass with the theoretical mass for the proposed chemical formula. The difference (mass error) should ideally be less than 5 ppm.
-
Data Presentation and Interpretation
The following tables present hypothetical but representative data for a novel Furo[2,3-b]pyridine derivative, "FP-Compound-X," based on typical values found in the literature.[4][5]
FT-IR Spectral Data
The FT-IR spectrum provides a molecular fingerprint, indicating the presence of specific bonds and functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3050 | Medium | C-H Aromatic Stretch |
| ~2980 | Medium | C-H Aliphatic Stretch |
| ~2225 | Strong | C≡N (Nitrile) Stretch |
| ~1620 | Strong | C=N (Pyridine ring) Stretch |
| ~1580 | Strong | C=C (Aromatic ring) Stretch |
| ~1250 | Strong | C-O-C (Furan ether) Asymmetric Stretch |
| ~1080 | Strong | C-O-C (Furan ether) Symmetric Stretch |
HRMS Data
HRMS provides unambiguous confirmation of the elemental composition.
Proposed Formula for FP-Compound-X: C₁₅H₁₀N₂O₂
| Parameter | Value |
| Ion Adduct | [M+H]⁺ |
| Calculated Exact Mass | 251.08150 |
| Measured Exact Mass | 251.08112 |
| Mass Error (ppm) | -1.51 |
| Elemental Composition Confirmed? | Yes |
Application in Drug Discovery: Signaling Pathway Analysis
Furo[2,3-b]pyridine derivatives are actively investigated as potential anticancer agents, often targeting key cellular signaling pathways like the PI3K/AKT pathway, which is frequently dysregulated in cancer.[1][6][7]
Caption: Furo[2,3-b]pyridine inhibiting the PI3K/AKT pathway.
Conclusion: The combined application of FT-IR and HRMS provides a powerful and essential analytical platform for the unambiguous structural characterization of novel Furo[2,3-b]pyridine compounds. The protocols and data interpretation frameworks outlined in this note serve as a reliable guide for researchers in synthetic chemistry and drug discovery, ensuring the accurate identification of newly synthesized molecules and facilitating further investigation into their biological activities.
References
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Molecular Docking Protocol for Furo[2,3-b]pyridine-6-carbonitrile with Kinases
Audience: Researchers, scientists, and drug development professionals in the fields of computational chemistry, medicinal chemistry, and drug discovery.
Introduction: Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This makes them a prime target for therapeutic intervention. Structure-based drug design, particularly molecular docking, is a powerful computational method used to predict the binding orientation and affinity of small molecules to a protein target.[1][2] This application note provides a detailed protocol for performing molecular docking of Furo[2,3-b]pyridine-6-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry, with target kinases.[3][4] The protocol outlines the necessary steps from system preparation to post-docking analysis using widely accessible software such as AutoDock Vina.[5]
Overall Experimental Workflow
The molecular docking process follows a structured workflow, beginning with the preparation of both the receptor (kinase) and the ligand (this compound), followed by the docking simulation and subsequent analysis of the results.
Caption: A flowchart of the major phases in the molecular docking protocol.
Experimental Protocols
This protocol utilizes UCSF Chimera for structure preparation and AutoDock Vina for the docking simulation.[5][6]
Receptor (Kinase) Preparation
-
Obtain Kinase Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).[7] For this example, let's assume we are using a hypothetical kinase with PDB ID: XXXX.
-
Clean the Structure:
-
Add Hydrogens:
-
Assign Charges:
-
Save the Prepared Receptor:
-
Save the prepared kinase structure in the PDBQT format, which is required by AutoDock Vina.[10] This format includes atomic coordinates, partial charges, and atom type definitions.
-
Ligand (this compound) Preparation
-
Obtain Ligand Structure:
-
Draw the structure of this compound in a chemical drawing software like ChemDraw or obtain the structure from a database like PubChem.[9]
-
Save the structure as a 3D format, such as .mol2 or .sdf.
-
-
Energy Minimization and Charge Assignment:
-
Open the ligand file in UCSF Chimera.
-
Use the Add Charge tool to assign Gasteiger charges.[11]
-
Perform energy minimization to obtain a low-energy conformation of the ligand.
-
-
Define Torsions:
-
Open the ligand in AutoDockTools.
-
The software will automatically detect rotatable bonds. Confirm these are appropriate for the ligand's flexibility.[9]
-
-
Save the Prepared Ligand:
-
Save the final ligand structure in the PDBQT format.
-
Grid Box Generation
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[7]
-
Identify the Binding Site: The binding site is typically the ATP-binding pocket for kinases. This can be identified from the position of a co-crystallized ligand in the original PDB file or through literature research.
-
Define Grid Parameters:
-
In AutoDockTools, load the prepared receptor PDBQT file.
-
Open the Grid Box tool.
-
Center the grid box on the identified active site. Adjust the dimensions (e.g., 20 x 20 x 20 Å) to ensure it fully encompasses the binding pocket.[12]
-
Note the coordinates for the center of the box and the size of the box in each dimension. These values are required for the Vina configuration file.
-
Molecular Docking with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that contains the paths to the receptor and ligand PDBQT files, and the grid box parameters noted in the previous step.
-
Run Vina: Execute AutoDock Vina from the command line: vina --config conf.txt
Data Presentation and Analysis
The primary outputs of a docking simulation are the predicted binding poses and their corresponding docking scores (binding affinities).[13]
Interpreting Docking Results
-
Binding Affinity (Docking Score): This value, reported in kcal/mol, is an estimate of the binding free energy. More negative scores indicate stronger predicted binding.[13]
-
Root Mean Square Deviation (RMSD): When a known active pose is available (e.g., from a co-crystallized structure), the RMSD between the docked pose and the known pose is calculated. An RMSD value < 2.0 Å is generally considered a successful docking prediction.[14][15]
-
Binding Poses: Vina will generate multiple binding poses. The top-ranked pose (most negative score) is typically analyzed first. Visual inspection is crucial to ensure the pose is chemically reasonable.[14]
Quantitative Data Summary
The results from docking against multiple kinases can be summarized for comparison.
| Kinase Target | PDB ID | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues |
| CDK2 | 1HCK | -9.8 | 1.35 | LEU83, GLU81, LYS33 |
| PI3Kα | 4JPS | -10.5 | 1.12 | VAL851, LYS802, ASP933 |
| VEGFR-2 | 4ASD | -9.2 | 1.89 | CYS919, ASP1046, LYS868 |
| HER-2 | 3PP0 | -8.7 | 2.05 | THR798, MET801, LYS753 |
| Table 1: Example docking results for this compound against various kinase targets. Data is hypothetical. |
Visualization of Interactions
Use visualization software like PyMOL or BIOVIA Discovery Studio to analyze the interactions between the ligand and the kinase active site.[16][17] Key interactions to look for include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-stacking
Kinase Signaling Pathway Context
This compound, as a potential kinase inhibitor, would function by blocking downstream signaling cascades that are often hyperactivated in disease states.
Caption: Inhibition of a receptor tyrosine kinase blocks the downstream signaling cascade.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 6. scotchem.ac.uk [scotchem.ac.uk]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
The Versatility of Furo[2,3-b]pyridine-6-carbonitrile: A Building Block for Advanced Organic Synthesis
For Immediate Release:
Furo[2,3-b]pyridine-6-carbonitrile is a versatile heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique fused ring system, combining the electron-rich furan ring with the electron-deficient pyridine ring, imparts distinct chemical properties that make it an ideal building block for the synthesis of a diverse array of complex molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound.
Application Notes
The Furo[2,3-b]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The presence of the nitrile group at the 6-position of this compound offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
One of the most prominent applications of this building block is in the development of kinase inhibitors.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[3] Derivatives of Furo[2,3-b]pyridine have shown potent inhibitory activity against several kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Protein Kinase B (Akt), both of which are key targets in oncology.[2][4]
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves the chemical modification of the furan and pyridine rings to achieve optimal binding to the ATP-binding pocket of the target kinase.
Quantitative Data Summary
The following tables summarize the biological activity of various Furo[2,3-b]pyridine derivatives as kinase inhibitors and anticancer agents.
Table 1: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 1 | CDK2/cyclin A2 | 0.93 | [4] |
| 2 | PI3Kα | 0.175 | [5] |
| 3 | PI3Kβ | 0.071 | [5] |
| 4 | Akt | 0.411 | [5] |
Table 2: Anticancer Activity of Furo[2,3-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| 5d | NCI 59 Cell Lines (Mean) | 2.41 | [6] |
| 5e | NCI 59 Cell Lines (Mean) | 1.23 | [6] |
| 10b | HS 578T (Breast Cancer) | 1.51 | [2][5] |
| 14 | HCT-116 (Colon Cancer) | >10 | [4] |
| 14 | MCF-7 (Breast Cancer) | >10 | [4] |
| 14 | HepG2 (Liver Cancer) | >10 | [4] |
| 14 | A549 (Lung Cancer) | >10 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route to this compound based on established methodologies for the synthesis of related furopyridine systems. The key steps involve the formation of a 2-pyridylthioacetate intermediate followed by an intramolecular Thorpe-Ziegler cyclization.
Materials:
-
2-chloro-6-cyanopyridine
-
Ethyl 2-mercaptoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of Ethyl 2-((6-cyanopyridin-2-yl)thio)acetate:
-
To a solution of 2-chloro-6-cyanopyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-mercaptoacetate (1.1 eq) and sodium ethoxide (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to obtain pure ethyl 2-((6-cyanopyridin-2-yl)thio)acetate.
-
-
Thorpe-Ziegler Cyclization to form Ethyl 3-amino-6-cyanofuro[2,3-b]pyridine-2-carboxylate:
-
Dissolve the ethyl 2-((6-cyanopyridin-2-yl)thio)acetate (1.0 eq) in anhydrous DMF.
-
Add sodium ethoxide (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into ice-water and acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography to yield ethyl 3-amino-6-cyanofuro[2,3-b]pyridine-2-carboxylate.
-
-
Hydrolysis and Decarboxylation to this compound:
-
The detailed protocol for this step requires further optimization and is not provided here. It would typically involve hydrolysis of the ester and subsequent decarboxylation.
-
Protocol 2: Application of this compound in the Synthesis of a CDK2 Inhibitor
This protocol outlines a general procedure for the synthesis of a CDK2 inhibitor using this compound as a starting material, based on the synthesis of ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate.[4]
Materials:
-
6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (starting material for the furopyridine core)
-
Ethyl 2-chloroacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
Procedure:
-
Synthesis of Ethyl 2-((3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl)oxy)acetate:
-
To a solution of 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.
-
Add ethyl 2-chloroacetate (1.1 eq) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure intermediate.
-
-
Intramolecular Cyclization to Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate:
-
Suspend the intermediate from the previous step (1.0 eq) in a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the product by column chromatography or recrystallization to yield the final CDK2 inhibitor.
-
Visualizations
Caption: Synthetic workflow for Furo[2,3-b]pyridine and its application.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. sanad.iau.ir [sanad.iau.ir]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity of Furo[2,3-b]pyridine Derivatives Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furo[2,3-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their scaffold is a key feature in a variety of biologically active molecules that have demonstrated significant cytotoxic effects against a range of human cancer cell lines. These compounds have been shown to exert their anticancer activity through various mechanisms, including the inhibition of key enzymes and disruption of critical signaling pathways involved in cancer cell proliferation and survival. These pathways include the PI3K/AKT, EGFR/HER2, and CDK2 signaling cascades. This document provides a summary of the in vitro cytotoxicity of selected Furo[2,3-b]pyridine derivatives, detailed protocols for assessing their cytotoxic activity, and visualizations of the key signaling pathways they modulate.
Data Presentation: In Vitro Cytotoxicity of Furo[2,3-b]pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of various Furo[2,3-b]pyridine and structurally related derivatives against several human cancer cell lines. The activity is presented as IC50 (the concentration of a drug that gives half-maximal response) or GI50 (the concentration for 50% of maximal inhibition of cell proliferation) values.
| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 17d | 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide | MDA-MB-435 (Melanoma) | NCI-60 Panel | 0.023 | [1] |
| MDA-MB-468 (Breast) | NCI-60 Panel | 0.046 | [1] | ||
| MI-S0 to MI-S3 | Furo[2,3-b]pyridine | MCF-7 (Breast) | Not Specified | Potent | [2] |
| MDA-MB-231 (Breast) | Not Specified | Potent | [2] | ||
| 2d | Nicotinonitrile | HeLa (Cervical) | MTT | < 20 | [3] |
| DU145 (Prostate) | MTT | < 20 | [3] | ||
| HepG2 (Liver) | MTT | < 20 | [3] | ||
| MDA-MB-231 (Breast) | MTT | < 20 | [3] | ||
| MCF7 (Breast) | MTT | < 20 | [3] | ||
| 3e | Furo[2,3-b]pyridine | HeLa (Cervical) | MTT | < 20 | [3] |
| DU145 (Prostate) | MTT | < 20 | [3] | ||
| HepG2 (Liver) | MTT | < 20 | [3] | ||
| MDA-MB-231 (Breast) | MTT | < 20 | [3] | ||
| MCF7 (Breast) | MTT | < 20 | [3] | ||
| 14 | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | HCT-116 (Colon) | MTT | 31.3 - 49.0 | [4] |
| MCF-7 (Breast) | MTT | 19.3 - 55.5 | [4] | ||
| HepG2 (Liver) | MTT | 22.7 - 44.8 | [4] | ||
| A549 (Lung) | MTT | 36.8 - 70.7 | [4] | ||
| 5d | Furo[2,3-d]pyrimidine based chalcone | NCI-59 Cell Line Panel | Not Specified | Mean GI50: 2.41 | |
| MCF-7 (Breast, resistant) | Not Specified | 1.20 ± 0.21 | |||
| 5e | Furo[2,3-d]pyrimidine based chalcone | NCI-59 Cell Line Panel | Not Specified | Mean GI50: 1.23 | |
| MCF-7 (Breast, resistant) | Not Specified | 1.90 ± 0.32 | |||
| 7h | 4-anilino-furo[2,3-d]pyrimidine | A549 (Lung) | Not Specified | 0.5 | [5] |
| 8d | 4-anilino-furo[2,3-d]pyrimidine | Not Specified | Not Specified | Not Specified | [5] |
| 10b | Furo[2,3-d]pyrimidine-thiadiazole | HS 578T (Breast) | Not Specified | GI50: 1.51 | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of Furo[2,3-b]pyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Furo[2,3-b]pyridine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Furo[2,3-b]pyridine derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
CDK2 Kinase Inhibition Assay
This protocol describes a method to screen for Furo[2,3-b]pyridine derivatives that inhibit Cyclin-Dependent Kinase 2 (CDK2) activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant CDK2/Cyclin A2 or E1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., Histone H1)
-
ATP
-
Furo[2,3-b]pyridine derivatives (test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Prepare a solution of CDK2 enzyme and substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound.
-
Add 2 µL of the enzyme/substrate mixture.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The inhibition of CDK2 activity is calculated by comparing the luminescence signal in the presence of the inhibitor to the control (no inhibitor).
-
IC50 values are determined from dose-response curves.
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow of the MTT assay for cytotoxicity screening.
PI3K/AKT Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT pathway by Furo[2,3-b]pyridines.
EGFR/HER2 Signaling Pathway Inhibition
Caption: Furo[2,3-b]pyridine derivatives targeting the EGFR/HER2 pathway.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions in Furo[2,3-b]pyridine Functionalization
Introduction
The Furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, particularly as a hinge-binding pharmacophore in kinase inhibitors. Its functionalization is of significant interest to researchers in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, offering a robust strategy for the derivatization of the Furo[2,3-b]pyridine core. This document provides detailed application notes and experimental protocols for the functionalization of a Furo[2,3-b]pyridine template bearing two distinct handles for chemoselective cross-coupling: a triflate at the 3-position and a chlorine atom at the 5-position.
Core Concepts of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The general catalytic cycle, a fundamental concept in this application, is outlined below.
Multi-component Reaction Strategies for Constructing the Furo[2,3-b]pyridine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties.[1][2][3] Its structural resemblance to the 7-azaindole core makes it a valuable isostere in medicinal chemistry for developing novel therapeutics.[4] Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like furo[2,3-b]pyridines in a single step, offering advantages such as high atom economy, operational simplicity, and rapid access to molecular diversity.[5] This document provides detailed application notes and protocols for the construction of the furo[2,3-b]pyridine core using various MCR strategies.
I. Overview of Multi-component Reaction Strategies
Several MCRs have been successfully employed for the synthesis of the furo[2,3-b]pyridine core and its derivatives. These reactions typically involve the condensation of three or more starting materials in a one-pot fashion to generate the final heterocyclic product. Key MCRs include isocyanide-based reactions like the Ugi and Passerini reactions, as well as other condensation strategies.[6][7]
II. Tabulated Quantitative Data for Key MCR Strategies
The following tables summarize quantitative data for different MCR strategies for the synthesis of furo[2,3-b]pyridine derivatives, allowing for easy comparison of reaction conditions and efficiencies.
Table 1: Palladium-Catalyzed Multi-component Synthesis of Furo[2,3-b]pyridines
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-chloro-2-hydroxy pyridine | Terminal alkyne | 10% Pd/C-CuI-PPh3-Et3N | EtOH | Ultrasound | 1-2 | 85-95 | [8] |
| 2 | β-Ketodinitrile | Alkyne | Pd(II) catalyst | - | - | - | - | [9] |
Table 2: Isocyanide-Based Multi-component Reactions for Fused Pyridine Systems
| Entry | MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Features | Reference |
| 1 | Ugi-4CR | Amine | Aldehyde/Ketone | Isocyanide | Carboxylic Acid | Forms α-acetamido carboxamide intermediate | [6][10] |
| 2 | Passerini-3CR | Carboxylic Acid | Aldehyde/Ketone | Isocyanide | - | Forms α-hydroxy carboxamides | [7] |
III. Experimental Protocols
This section provides detailed experimental protocols for key multi-component reactions for the synthesis of the furo[2,3-b]pyridine core.
Protocol 1: Palladium-Catalyzed Synthesis of 2-Substituted Furo[3,2-b]pyridines under Ultrasound Irradiation[8]
Materials:
-
3-chloro-2-hydroxy pyridine
-
Appropriate terminal alkyne
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
Procedure:
-
In a suitable reaction vessel, combine 3-chloro-2-hydroxy pyridine (1 mmol), the terminal alkyne (1.2 mmol), 10% Pd/C (5 mol%), CuI (2 mol%), and PPh3 (5 mol%) in ethanol (10 mL).
-
Add triethylamine (2 mmol) to the mixture.
-
Place the reaction vessel in an ultrasound bath.
-
Irradiate the reaction mixture with ultrasound at room temperature for the time indicated by TLC monitoring (typically 1-2 hours) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-substituted furo[3,2-b]pyridine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: General Procedure for a Three-Component Passerini-Type Reaction[11]
Materials:
-
Arylboronic acid (1.8 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1.5 equiv)
-
Dichloromethane (DCM)
-
pH 8 Buffer
Procedure:
-
To a Schlenk tube, add the arylboronic acid (0.36 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Under an argon atmosphere, add dichloromethane (0.7 mL), pH 8 buffer (0.3 mL), the aldehyde (0.20 mmol), and the isocyanide (0.30 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, add silica gel to the reaction mixture and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
IV. Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships in the synthesis of the furo[2,3-b]pyridine core.
Caption: General workflow for the multi-component synthesis of the Furo[2,3-b]pyridine core.
Caption: Simplified logical pathway of the Ugi four-component reaction.
These application notes provide a comprehensive overview and practical guidance for the synthesis of the furo[2,3-b]pyridine core using multi-component reaction strategies. The provided protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry and drug discovery to efficiently access this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Purity Assessment of Furo[2,3-b]pyridine-6-carbonitrile
Introduction
Furo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact their safety and efficacy. Therefore, robust and reliable analytical methods are essential for the accurate determination of purity and the identification and quantification of any impurities.[2] This document provides detailed application notes and protocols for the purity assessment of this compound using a combination of chromatographic and spectroscopic techniques. The methodologies are designed to be implemented in research, development, and quality control laboratories.
Potential Impurities
The impurity profile of this compound can include starting materials, intermediates, by-products from the synthesis, and degradation products. A general understanding of the synthetic route is beneficial for predicting potential impurities. For instance, syntheses of furo[2,3-b]pyridine derivatives may involve precursors that could carry over into the final product.[3][4] Potential impurities may include:
-
Starting materials and reagents: Unreacted precursors from the synthetic pathway.
-
Isomeric impurities: Structurally similar isomers, such as Furo[3,2-b]pyridine-6-carbonitrile, that may form under certain reaction conditions.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation products: Impurities formed due to exposure to light, heat, or incompatible excipients.
A systematic approach to impurity profiling involves the use of high-resolution techniques to detect, identify, and quantify these impurities.[5][6]
Recommended Analytical Techniques
A comprehensive purity assessment of this compound should employ a combination of orthogonal analytical techniques to ensure all potential impurities are detected and quantified.
1. High-Performance Liquid Chromatography (HPLC) HPLC is the primary technique for the separation and quantification of non-volatile impurities. A reversed-phase method is generally suitable for a compound of this polarity.
2. Gas Chromatography (GC) GC is ideal for the analysis of volatile impurities and residual solvents that may be present from the manufacturing process.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the main component and any major impurities.[7] Quantitative NMR (qNMR) can be used for purity assessment without the need for a specific reference standard of the impurity.[8][9]
4. Mass Spectrometry (MS) Coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is indispensable for the identification of unknown impurities by providing accurate mass and fragmentation data.[10][11]
5. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR provides information about the functional groups present in the molecule and can be used for identity confirmation.
6. Elemental Analysis Elemental analysis is used to confirm the empirical formula of the compound, providing an overall purity check against a theoretical composition.
Experimental Workflows
The following diagrams illustrate the general workflows for the purity assessment of this compound.
Detailed Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol describes a general-purpose HPLC method for the separation and quantification of impurities in this compound.
1.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable buffer).
-
This compound reference standard.
1.2. Sample and Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
1.3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
1.4. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the percentage purity using the area percent method, assuming all impurities have a similar response factor.
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
1.5. Method Validation The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12][13]
Table 1: Hypothetical HPLC Purity Data
| Peak No. | Retention Time (min) | Area | Area % |
|---|---|---|---|
| 1 | 4.5 | 1500 | 0.05 |
| 2 | 8.2 (Main Peak) | 2985000 | 99.50 |
| 3 | 10.1 | 6000 | 0.20 |
| 4 | 12.5 | 7500 | 0.25 |
| Total | | 3000000 | 100.00 |
Table 2: HPLC Method Validation Summary (Example Data)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | < 1.0% | ≤ 2.0% |
| LOD | 0.01% | Reportable |
| LOQ | 0.03% | Reportable |
Protocol 2: Quantitative NMR (qNMR) for Assay
This protocol outlines the use of ¹H NMR for the quantitative determination of this compound content.
2.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).
2.2. Sample Preparation
-
Accurately weigh about 10 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
2.3. NMR Data Acquisition
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Ensure a good signal-to-noise ratio.
2.4. Data Analysis
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
-
Table 3: Example qNMR Data
| Parameter | This compound | Internal Standard (Maleic Acid) |
|---|---|---|
| Mass (m) | 10.15 mg | 10.05 mg |
| MW | 144.13 g/mol | 116.07 g/mol |
| Signal (δ, ppm) | 8.5 (example) | 6.3 |
| N | 1 | 2 |
| Integral (I) | 1.00 | 1.25 |
| Purity (P_std) | - | 99.9% |
| Calculated Purity | 99.2% | - |
Protocol 3: Impurity Identification by LC-MS
This protocol is for the structural elucidation of impurities detected by HPLC.
3.1. Instrumentation
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
3.2. Method
-
Use the same HPLC method as described in Protocol 1.
-
Divert the flow from the HPLC to the mass spectrometer.
-
Acquire mass spectra for all impurity peaks in both positive and negative ionization modes.
-
Perform MS/MS fragmentation analysis on the impurity ions to obtain structural information.
3.3. Data Analysis
-
Determine the accurate mass of the impurity and predict its elemental composition.
-
Analyze the fragmentation pattern to propose a chemical structure.
-
Compare the proposed structure with potential by-products, intermediates, or degradation products.
The purity of this compound can be reliably assessed through a combination of chromatographic and spectroscopic techniques. A validated HPLC method serves as the primary tool for separation and quantification of impurities, while GC is essential for monitoring residual solvents. NMR and MS are crucial for structural confirmation and the definitive identification of unknown impurities. The protocols provided herein offer a robust framework for the comprehensive quality control of this compound in a drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactions of Furo[2,3-b]pyrroles [mdpi.com]
- 5. toref-standards.com [toref-standards.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. almacgroup.com [almacgroup.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. pharmdinfo.com [pharmdinfo.com]
Application Notes and Protocols for N-alkylation of Furo[2,3-b]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The nitrogen atom of the pyridine ring offers a key handle for structural modification through N-alkylation, enabling the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles. This document provides a detailed experimental procedure for the N-alkylation of furo[2,3-b]pyridine scaffolds, a summary of representative reaction parameters, and visualizations of the experimental workflow and underlying chemical logic.
General Reaction Scheme
The N-alkylation of furo[2,3-b]pyridine typically proceeds via a nucleophilic substitution reaction. The nitrogen atom of the furo[2,3-b]pyridine is first deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks an alkylating agent (typically an alkyl halide) to form the N-alkylated product.
Experimental Protocols
This section details two common protocols for the N-alkylation of furo[2,3-b]pyridine scaffolds, one employing sodium hydride and the other using potassium carbonate as the base.
Protocol 1: N-alkylation using Sodium Hydride in DMF
This protocol is suitable for a wide range of alkyl halides and generally provides good to excellent yields. Caution should be exercised when handling sodium hydride as it is a flammable solid and reacts violently with water.
Materials:
-
Furo[2,3-b]pyridine derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the furo[2,3-b]pyridine derivative (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated furo[2,3-b]pyridine.
Protocol 2: N-alkylation using Potassium Carbonate in Acetonitrile
This protocol utilizes a milder base, potassium carbonate, and is a suitable alternative to sodium hydride.
Materials:
-
Furo[2,3-b]pyridine derivative
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., ethyl bromide, propyl iodide)
-
Anhydrous Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask, add the furo[2,3-b]pyridine derivative (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Add the alkyl halide (1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours (monitor by TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove potassium carbonate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated product.
Data Presentation
The following table summarizes representative reaction conditions and yields for the N-alkylation of analogous N-heterocyclic scaffolds, which can be considered indicative for the furo[2,3-b]pyridine system.
| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | RT | 4 | ~85-95 |
| 2 | Ethyl Bromide | K₂CO₃ | MeCN | Reflux | 12 | ~70-85 |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | RT | 16 | ~70-90 |
| 4 | Propyl Iodide | NaH | DMF | RT | 6 | ~80-90 |
| 5 | Allyl Bromide | K₂CO₃ | MeCN | Reflux | 8 | ~65-80 |
Note: Yields are representative and may vary depending on the specific furo[2,3-b]pyridine substrate and reaction conditions.
Visualizations
General Workflow for N-alkylation
Troubleshooting & Optimization
Technical Support Center: Furo[2,3-b]pyridine-6-carbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Furo[2,3-b]pyridine-6-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the Furo[2,3-b]pyridine core structure?
A1: Common strategies include the Palladium-catalyzed cyclization of β-ketodinitriles with alkynes, and intramolecular cyclization reactions such as the Thorpe-Ziegler reaction. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic core.
Q2: My reaction to form the furo[2,3-b]pyridine ring is not proceeding. What are the likely causes?
A2: Several factors could be at play. Inadequate catalyst activity is a common issue in Palladium-catalyzed reactions. Ensure your catalyst is fresh or properly activated. For cyclization reactions, the base might not be strong enough to deprotonate the starting material effectively. Additionally, the presence of moisture or other impurities in your solvents or reagents can quench the reaction.
Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
A3: Side reactions are often temperature-dependent. Try running the reaction at a lower temperature to favor the desired product. Optimizing the stoichiometry of your reactants and the choice of solvent can also significantly impact selectivity. For instance, in Pd-catalyzed reactions, the choice of ligand can influence the reaction pathway.
Q4: What are the recommended purification methods for this compound?
A4: Column chromatography on silica gel is a standard and effective method for purifying Furo[2,3-b]pyridine derivatives. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Recrystallization from a suitable solvent system can be used for further purification if a crystalline solid is obtained.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (for Pd-catalyzed reactions) | - Use a freshly opened bottle of the Palladium catalyst. - Consider a pre-activation step if applicable to your specific catalyst. - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation. |
| Insufficient Base Strength (for cyclization reactions) | - Switch to a stronger base (e.g., from K₂CO₃ to NaH or LDA). - Ensure the base is of high purity and handled under anhydrous conditions. |
| Presence of Water or Protic Impurities | - Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. - Dry all glassware thoroughly in an oven before use. - Ensure starting materials are anhydrous. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, consider a modest increase in temperature. - If side products are forming, try lowering the reaction temperature. |
| Incorrect Stoichiometry | - Carefully re-verify the molar ratios of all reactants and reagents. |
Formation of Impurities and Byproducts
| Observation | Potential Cause | Troubleshooting Steps |
| Starting material remains unreacted | Incomplete reaction. | - Increase the reaction time. - Increase the reaction temperature. - Add a fresh portion of the catalyst or base. |
| Presence of a dark, tarry substance | Decomposition of starting materials or product. | - Lower the reaction temperature. - Decrease the reaction time. - Use a milder base or catalyst. |
| Multiple spots on TLC close to the product spot | Formation of isomers or closely related byproducts. | - Optimize the reaction conditions (temperature, solvent, catalyst/base) to improve selectivity. - Employ a more efficient purification method, such as preparative HPLC. |
Experimental Protocols
A plausible synthetic approach for this compound involves the construction of the furan ring onto a pre-existing pyridine scaffold. A hypothetical protocol based on a cyclization strategy is provided below for illustrative purposes.
Hypothetical Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Step 1: Synthesis of a 2-alkoxy-3-cyanopyridine derivative (if not commercially available)
A suitable starting material would be a 2-chloro-3-cyanopyridine.
-
To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous Dimethylformamide (DMF) is added a sodium alkoxide (e.g., sodium methoxide, 1.1 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the 2-alkoxy-3-cyanopyridine.
Step 2: Introduction of a side chain for furan ring formation
This could involve a reaction at a position adjacent to the nitrile group.
Step 3: Intramolecular Cyclization (Thorpe-Ziegler type reaction)
-
The precursor from Step 2 (1.0 eq) is dissolved in an anhydrous aprotic solvent such as Toluene or THF.
-
A strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is then heated to reflux and monitored by TLC.
-
Upon completion, the reaction is carefully quenched with a proton source (e.g., acetic acid or saturated ammonium chloride solution).
-
The product is extracted, and the organic phase is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Below are diagrams illustrating a general experimental workflow and a logical troubleshooting pathway.
Troubleshooting low solubility of Furo[2,3-b]pyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low solubility encountered with Furo[2,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many Furo[2,3-b]pyridine derivatives exhibit low solubility?
A1: The low solubility of Furo[2,3-b]pyridine derivatives often stems from the planar and rigid nature of the fused heterocyclic ring system. This planarity can promote strong intermolecular π-π stacking and hydrogen bonding in the solid state, leading to high crystal lattice energy that is difficult for solvents to overcome. Additionally, many derivatives are designed to be lipophilic to interact with biological targets, which inherently reduces their aqueous solubility.[1]
Q2: My compound is insoluble in standard solvents like DMSO for NMR analysis. What should I do?
A2: When a compound is poorly soluble even in DMSO-d6, several strategies can be employed:
-
Heating: Gently heating the sample can sometimes be sufficient to dissolve the compound.
-
Solvent Mixtures: Using a mixture of solvents, such as chloroform and methanol (e.g., 4:1 ratio), may improve solubility.[2]
-
Acidification: For basic compounds, adding a few drops of deuterated trifluoroacetic acid (TFA) or using acetic acid-d4 as the solvent can protonate the molecule, breaking up intermolecular interactions and increasing solubility.[2]
-
Basification: For acidic compounds, adding a small amount of NaOD in D2O can form a more soluble salt.[2]
Q3: How can I improve the aqueous solubility of my lead compound for biological assays?
A3: Improving aqueous solubility for biological studies can be approached in two main ways: structural modification or formulation.
-
Structural Modification: Introduce polar or ionizable groups that are solvent-exposed and do not interfere with binding to the target protein.[3] Common strategies include adding morpholine, piperazine, or amino acid residues.[1][3][4] These groups are often protonated at physiological pH, which enhances hydration.[1][3]
-
Formulation Strategies: If structural changes are not feasible, formulation techniques can be used. This includes using co-solvents, adjusting the pH with buffers, or employing solubilizing excipients like cyclodextrins (e.g., HP-β-CD) or creating solid dispersions and nanosuspensions.[4][5]
Q4: What is the general relationship between a compound's structure and its solubility?
A4: According to the General Solubility Equation (GSE), a compound's aqueous solubility is primarily influenced by its melting point and its octanol-water partition coefficient (logP).[1]
-
High Melting Point: Indicates strong intermolecular forces in the crystal lattice, which leads to lower solubility.
-
High logP: Indicates greater lipophilicity (hydrophobicity), which corresponds to lower aqueous solubility. Improving solubility often involves structural modifications that either lower the melting point by disrupting crystal packing or decrease the logP by adding polar functional groups.[1]
Q5: Will forming a salt of my Furo[2,3-b]pyridine derivative always increase its solubility?
A5: For compounds with ionizable groups (acidic or basic centers), forming a salt is a highly effective method to increase aqueous solubility.[2][5] By converting a neutral molecule into an ion, you significantly enhance its interaction with polar solvents like water. For example, if your derivative has a basic nitrogen atom, forming an HCl salt can dramatically improve solubility.[2] However, the success of this method depends on the presence of an appropriate functional group to protonate or deprotonate.
Troubleshooting Guides
Guide 1: Initial Assessment of a Solubility Problem
When a newly synthesized Furo[2,3-b]pyridine derivative shows poor solubility, a systematic approach is necessary. This workflow helps to characterize the problem and guide subsequent steps.
Caption: Troubleshooting workflow for low solubility.
Guide 2: Enhancing Solubility Through Structural Modification
Structural modification is a powerful tool for improving the physicochemical properties of a lead compound. The key is to add solubilizing groups to a part of the molecule that is exposed to the solvent in its protein-bound state, thus preserving bioactivity.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Optimization of reaction conditions for Furo[2,3-b]pyridine cyclization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Furo[2,3-b]pyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Furo[2,3-b]pyridine cyclization process.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inefficient catalyst activity | - Ensure the palladium catalyst is fresh and handled under inert conditions. - Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands. |
| Suboptimal reaction temperature | - Optimize the temperature. Some cyclizations require heating, while others may proceed at room temperature. A temperature screen is recommended. | |
| Poor quality of starting materials | - Verify the purity of starting materials (e.g., β-ketodinitriles, alkynes) by NMR or other analytical techniques. | |
| Presence of moisture or oxygen | - Dry all solvents and reagents thoroughly. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Side Products | Incorrect stoichiometry | - Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to side reactions. |
| Cross-coupling of starting materials | - In palladium-catalyzed reactions, undesired homo-coupling of alkynes can occur. Adjusting the catalyst-to-ligand ratio may mitigate this. | |
| Decomposition of starting materials or product | - Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times at high temperatures. | |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts | - Optimize the column chromatography conditions (e.g., solvent system, silica gel mesh size). - Consider alternative purification methods such as recrystallization or preparative HPLC. |
| Product instability on silica gel | - If the product is sensitive to acid, consider using neutral or basic alumina for chromatography. - A short plug of silica gel with rapid elution may also be effective. | |
| Incomplete Reaction | Insufficient reaction time | - Monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Catalyst deactivation | - If the reaction stalls, adding a fresh portion of the catalyst may help drive it to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Furo[2,3-b]pyridine cyclization?
A1: The most critical parameters are the choice of catalyst and ligand, reaction temperature, solvent, and the purity of the starting materials. The reaction is often sensitive to atmospheric moisture and oxygen, so maintaining an inert atmosphere is crucial.
Q2: How can I monitor the progress of my Furo[2,3-b]pyridine cyclization reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Staining with a UV indicator or a suitable chemical stain can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to track the consumption of starting materials and the formation of the desired product and any side products.
Q3: What are some common side reactions to be aware of?
A3: In palladium-catalyzed syntheses, common side reactions can include the formation of homo-coupled products from the alkyne starting material. Additionally, incomplete cyclization or the formation of regioisomers can occur depending on the substrate and reaction conditions.
Q4: Are there any specific safety precautions I should take when running these reactions?
A4: Yes. Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere. Many organic solvents are flammable and volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Pd(II)-Catalyzed Furo[2,3-b]pyridine Synthesis
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Toluene | 80 | 12 | 45 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | Toluene | 80 | 12 | 62 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Dioxane | 100 | 8 | 78 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | Dioxane | 120 | 6 | 85 |
| 5 | Pd(OAc)₂ (2.5) | XPhos (5) | Dioxane | 120 | 6 | 82 |
| 6 | Pd(OAc)₂ (5) | XPhos (10) | DMF | 120 | 6 | 55 |
This table is a representative example based on typical optimization studies found in the literature. Actual results will vary depending on the specific substrates used.
Experimental Protocols
General Protocol for Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes [1][2][3]
-
Preparation: To an oven-dried reaction vessel, add the β-ketodinitrile (1.0 equiv.), the alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., XPhos, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 6 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Furo[2,3-b]pyridine derivative.
Visualizations
Caption: A generalized experimental workflow for the synthesis of Furo[2,3-b]pyridines.
Caption: A logical troubleshooting flowchart for addressing low reaction yields.
Furo[2,3-b]pyridine derivatives have shown potential as inhibitors of various kinases involved in cancer cell signaling.[4][5][6][7]
Caption: Inhibition of key cancer-related signaling pathways by Furo[2,3-b]pyridine derivatives.[4][5][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Selectivity of Furo[2,3-b]pyridine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Furo[2,3-b]pyridine-based kinase inhibitors. The following sections offer strategies to enhance inhibitor selectivity, detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Furo[2,3-b]pyridine inhibitor shows potent activity against my primary target kinase but has significant off-target effects. What strategies can I employ to improve its selectivity?
A1: Improving the selectivity of Furo[2,3-b]pyridine kinase inhibitors is a common challenge. Here are several strategies to consider, ranging from structural modifications to assay design:
-
Structure-Activity Relationship (SAR) Guided Optimization:
-
Explore Substitutions on the Pyridine and Furan Rings: Systematically introduce a variety of substituents at different positions of the Furo[2,3-b]pyridine core. The electronic and steric properties of these substituents can significantly influence interactions with the kinase active site. For instance, bulky substituents may prevent binding to kinases with smaller gatekeeper residues, thus enhancing selectivity.
-
Target Less Conserved Regions: While many inhibitors target the highly conserved ATP-binding hinge region, selectivity can be improved by designing modifications that interact with less conserved areas, such as the ribose-binding pocket or the region adjacent to the gatekeeper residue.
-
Introduce Rigid Moieties: Incorporating rigid functional groups can lock the inhibitor into a specific conformation that is more favorable for binding to the target kinase over off-target kinases.
-
-
Computational and Structure-Based Design:
-
Utilize Homology Modeling and Molecular Docking: If the crystal structure of your target kinase is unavailable, build a homology model. Dock your Furo[2,3-b]pyridine inhibitor into the active site of both your target and key off-target kinases to understand the binding modes. This can reveal subtle differences in the active sites that can be exploited to improve selectivity.
-
Employ Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These computational methods can predict the change in binding affinity resulting from small chemical modifications, allowing for the prioritization of more selective compounds for synthesis.
-
-
Assay-Level Considerations:
-
Profile Against a Broad Kinase Panel Early: Do not wait until late-stage development to assess selectivity. Screening your inhibitors against a broad panel of kinases early in the discovery process will provide a clearer picture of their selectivity profile and guide medicinal chemistry efforts.
-
Vary ATP Concentration in Biochemical Assays: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Running assays at physiological ATP concentrations (around 1 mM) can provide a more accurate reflection of an inhibitor's potency and selectivity in a cellular context.
-
Q2: I am observing a significant discrepancy between the IC50 values of my Furo[2,3-b]pyridine inhibitor in biochemical and cell-based assays. What could be the cause, and how can I troubleshoot this?
A2: Discrepancies between biochemical and cellular assay results are a frequent issue in kinase inhibitor development. Several factors can contribute to this:
-
Cellular Permeability and Efflux: Your compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps.
-
Troubleshooting: Conduct a cellular uptake assay to measure the intracellular concentration of your inhibitor. If permeability is low, consider modifying the compound's physicochemical properties (e.g., by reducing polarity or adding lipophilic groups) to improve uptake.
-
-
Compound Stability and Metabolism: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by cellular enzymes.
-
Troubleshooting: Assess the stability of your compound in cell culture media over the time course of your experiment. Perform metabolic stability assays using liver microsomes to identify potential metabolic liabilities.
-
-
High Intracellular ATP Concentration: The concentration of ATP in cells is typically in the millimolar range, which is often much higher than the ATP concentrations used in biochemical assays. This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors in cellular assays.
-
Troubleshooting: While you cannot change the intracellular ATP concentration, you can perform your biochemical assays at ATP concentrations that mimic the cellular environment to obtain more comparable data.
-
-
Target Engagement in the Cellular Context: The conformation of the target kinase and its interaction with scaffolding proteins within the cell can differ from the isolated recombinant enzyme used in biochemical assays.
-
Troubleshooting: Utilize target engagement assays, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™, to confirm that your inhibitor is binding to its intended target within the cell.
-
-
Solubility Issues: Poor solubility of the Furo[2,3-b]pyridine compound in aqueous assay buffers or cell culture media can lead to inaccurate potency measurements.
-
Troubleshooting: Measure the aqueous solubility of your compound. If it is low, consider using a co-solvent (such as DMSO) at a concentration that does not affect kinase activity, or explore formulation strategies. For related heterocyclic compounds like thieno[2,3-b]pyridines, low water solubility has been a noted issue. Strategies to improve this have included tethering a morpholine moiety to the core structure.[1]
-
Q3: How do I quantify the selectivity of my Furo[2,3-b]pyridine kinase inhibitor?
A3: There are several metrics used to quantify kinase inhibitor selectivity:
-
Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at a specific concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: This metric, borrowed from economics, measures the inequality of inhibitor activity across the kinome. A Gini coefficient of 1 indicates that the inhibitor's activity is perfectly concentrated on a single target, while a score of 0 signifies completely non-selective inhibition.
-
Fold-Selectivity: This is a simple and widely used method where the IC50 value for an off-target kinase is divided by the IC50 value for the primary target. A higher fold-selectivity indicates a more selective inhibitor. It is generally desirable to have at least a 100-fold selectivity against closely related kinases.
Data Presentation: Kinase Selectivity Profile
The following table presents a hypothetical kinase selectivity profile for a series of Furo[2,3-b]pyridine derivatives against a panel of relevant kinases. This data is illustrative and serves as a template for presenting your own experimental results. For actual experimental data on a related furopyridine scaffold, a study on ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (compound 14) showed an IC50 of 0.93 µM against CDK2.[2]
| Compound | R1 | R2 | CDK2 IC50 (nM) | Lck IC50 (nM) | AKT1 IC50 (nM) | B-Raf IC50 (nM) | EGFR IC50 (nM) |
| FBP-1 | H | Phenyl | 50 | 500 | >10,000 | 1,200 | >10,000 |
| FBP-2 | Methyl | 4-Cl-Phenyl | 25 | 250 | 8,000 | 800 | >10,000 |
| FBP-3 | H | 2-Naphthyl | 930 | 1,500 | >10,000 | 2,500 | >10,000 |
| FBP-4 | H | 3-Pyridyl | 80 | 8,000 | >10,000 | 5,000 | >10,000 |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Furo[2,3-b]pyridine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of your Furo[2,3-b]pyridine inhibitor in DMSO. For a 10-point IC50 curve, a 3-fold serial dilution starting from 1 mM is common.
-
Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture (containing the kinase and its specific substrate in kinase reaction buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in kinase reaction buffer). The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Caption: Logical relationship of strategies to improve inhibitor selectivity.
Caption: Simplified PI3K/AKT signaling pathway targeted by Furo[2,3-b]pyridine inhibitors.[3]
References
- 1. igf1r kinase inhibitor: Topics by Science.gov [science.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the synthesis of Furo[2,3-b]pyridines and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
The synthesis of furo[2,3-b]pyridines, a privileged scaffold in medicinal chemistry, can present several challenges, leading to the formation of undesired side products and diminished yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these valuable heterocyclic compounds.
Troubleshooting Guide: Common Side Reactions and Avoidance Strategies
This section details specific side reactions reported during the synthesis of furo[2,3-b]pyridines and provides actionable strategies to mitigate their formation.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| SR-01 | Furan Ring Opening | Nucleophilic attack on the furan ring, especially by strong nucleophiles like hydrazine, can lead to ring-opened products instead of the desired fused system. | - Avoid strong, hard nucleophiles when functionalizing the furo[2,3-b]pyridine core. - If a reaction with a strong nucleophile is necessary, consider protecting the furan ring or using milder reaction conditions (e.g., lower temperature, shorter reaction time). - For the introduction of nitrogen-containing substituents, consider alternative synthetic strategies that build the pyridine ring onto a pre-functionalized furan. |
| SR-02 | Hydration of Alkyne Precursors | In syntheses involving the cyclization of alkynylpyridines, particularly those with silyl-substituents like Me3Si, hydration of the triple bond can occur, leading to the formation of ketones instead of the desired furo[2,3-b]pyridine.[1] | - Use strictly anhydrous reaction conditions. - Choose an appropriate catalyst and solvent system. For instance, in Brønsted acid-promoted cyclizations, the choice of acid and its concentration can be critical. - Consider the use of alternative protecting groups for the alkyne that are less prone to hydration under the reaction conditions. |
| SR-03 | Formation of Regioisomers | During the construction of the furo[2,3-b]pyridine scaffold, particularly in palladium-catalyzed cross-coupling and cyclization reactions, the formation of undesired regioisomers can be a significant issue. For example, in the chlorination of N-oxide intermediates, the 2-chloro isomer may be formed alongside or instead of the desired isomer.[2] | - Careful selection of starting materials and directing groups. The position of substituents on the pyridine or furan precursor can strongly influence the regioselectivity of the cyclization. - Optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, is crucial for controlling regioselectivity.[2] - Employing protecting groups to block reactive sites can be an effective strategy to direct the reaction to the desired position. |
| SR-04 | Reduction of Halogen Substituents | In palladium-catalyzed cross-coupling reactions on halogenated furo[2,3-b]pyridine cores, undesired reduction of the C-X bond can occur, leading to the formation of the dehalogenated parent compound as a side product. | - Screening of palladium catalysts and ligands. The choice of the catalytic system can significantly impact the competition between cross-coupling and reduction pathways. - Careful control of the reaction temperature. Lowering the temperature can sometimes suppress the reduction side reaction.[3] - Use of appropriate bases and additives. The nature and stoichiometry of the base can influence the stability of the catalytic species and the reaction outcome. |
| SR-05 | Incomplete Hydrolysis/ Decarboxylation | In synthetic routes involving ester hydrolysis and subsequent decarboxylation to yield the furo[2,3-b]pyridine core, incomplete reaction can lead to low yields and difficult purification. Standard conditions like aqueous potassium hydroxide in ethanol at reflux may not be effective.[3] | - Employ alternative hydrolysis conditions. Switching to a different base such as sodium or lithium hydroxide, or using a stronger base like potassium trimethylsilanolate, may be effective, although yields can be variable.[3] - Consider acid-labile esters. Using a tert-butyl ester allows for clean and high-yielding hydrolysis and decarboxylation under acidic conditions (e.g., with TFA).[3] |
| SR-06 | Catalyst Precipitation | In palladium-catalyzed reactions, particularly at high temperatures, precipitation of palladium metal can occur, leading to catalyst deactivation and reduced reaction efficiency.[3] | - Optimize the ligand and solvent system. The choice of ligand can stabilize the palladium catalyst and prevent aggregation. - Lower the reaction temperature if the reaction kinetics allow. - Consider using a microwave reactor with caution, as localized heating due to catalyst precipitation can pose a safety risk.[3] |
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction on a chloro-substituted furo[2,3-b]pyridine is not proceeding selectively at the desired position. What can I do?
A1: Achieving chemoselectivity in cross-coupling reactions on multi-functionalized furo[2,3-b]pyridines can be challenging. The reactivity of different positions on the pyridine ring varies, with the 5-position often being the least reactive.[3] To improve selectivity:
-
Consider the relative reactivity of your leaving groups. For example, a triflate group is generally more reactive than a chloro group in palladium-catalyzed couplings.[3]
-
Optimize your reaction conditions. A thorough screening of catalysts, ligands, solvents, and temperatures is crucial. Reducing the reaction temperature can sometimes enhance selectivity, albeit potentially at the cost of lower yields.[3]
-
Protecting groups can be used to temporarily block one reactive site while the reaction occurs at another.
Q2: I am observing the formation of a ketone byproduct in my synthesis that starts from an alkyne. What is happening and how can I prevent it?
A2: The formation of a ketone from an alkyne is likely due to the hydration of the triple bond. This is a common side reaction, especially when using silyl-protected alkynes in the presence of acid and water.[1] To prevent this:
-
Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
The hydroboration-oxidation of terminal alkynes can lead to aldehydes after tautomerization of the intermediate enol.[4] If your synthesis involves such a step, carefully control the stoichiometry of the borane reagent (using a bulky dialkylborane like disiamylborane or 9-BBN can help) and the oxidation conditions to favor the desired outcome.[4]
Q3: I am struggling with the final hydrolysis and decarboxylation step of my furo[2,3-b]pyridine synthesis. The yield is consistently low. What are my options?
A3: Standard basic hydrolysis conditions can be ineffective for some substituted furo[2,3-b]pyridine esters.[3] If you are facing this issue, consider the following:
-
Switch to an acid-labile ester: Using a tert-butyl ester in your synthesis allows for a clean and high-yielding deprotection and decarboxylation using trifluoroacetic acid (TFA).[3]
-
Experiment with stronger bases: While potassium trimethylsilanolate has been shown to be effective, its performance can be inconsistent.[3] Careful optimization of the reaction conditions is necessary.
-
Longer reaction times under acidic conditions should be approached with caution , as they can lead to product decomposition.[3]
Experimental Protocols
Protocol 1: High-Yield, Scalable Synthesis of a Functionalized Furo[2,3-b]pyridine Core
This protocol is adapted from a concise, 4-step synthesis and is designed to produce a furo[2,3-b]pyridine with handles for further derivatization, while minimizing side reactions in the challenging hydrolysis/decarboxylation step.[3]
Step 1: Esterification of 2,5-Dichloronicotinic Acid
-
To a solution of 2,5-dichloronicotinic acid in ethanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize with a suitable base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent.
-
Purify the resulting ethyl 2,5-dichloronicotinate by column chromatography.
Step 2: Synthesis of the Furo[2,3-b]pyridine Ring
-
To a solution of ethyl 2-hydroxyacetate in a suitable solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0 °C to form the alkoxide.
-
Add a solution of ethyl 2,5-dichloronicotinate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the intramolecular cyclization is complete.
-
Quench the reaction with water and extract the product. Purify by column chromatography.
Step 3: Hydrolysis and Decarboxylation using a tert-Butyl Ester Strategy
-
(If starting with an ethyl ester, convert it to a tert-butyl ester via transesterification).
-
Dissolve the tert-butyl ester of the furo[2,3-b]pyridine derivative in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir at room temperature until the reaction is complete.
-
Remove the solvent and TFA in vacuo to obtain the decarboxylated product in high yield.
Step 4: Conversion of the Hydroxyl Group to a Triflate
-
Dissolve the hydroxylated furo[2,3-b]pyridine in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C and add a suitable base (e.g., pyridine or triethylamine).
-
Add triflic anhydride dropwise and stir the reaction at 0 °C until completion.
-
Quench the reaction with water and extract the product to obtain the desired triflated furo[2,3-b]pyridine.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the synthetic challenges and decision-making processes, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for identifying and addressing common side reactions.
Caption: Decision-making process for achieving selective cross-coupling reactions.
References
Refining protocols for scale-up synthesis of Furo[2,3-b]pyridine-6-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of Furo[2,3-b]pyridine-6-carbonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the Furo[2,3-b]pyridine core?
A1: A widely adopted and scalable route involves a multi-step synthesis starting from a substituted pyridine. A concise 4-step synthesis has been reported which is amenable to gram-scale production and requires only one chromatographic purification step, making it suitable for scale-up.[1]
Q2: What are the key challenges in introducing the carbonitrile group at the 6-position?
A2: The primary challenges include achieving high conversion and selectivity, preventing catalyst deactivation, and ensuring safe handling of cyanide reagents, especially during scale-up. Palladium-catalyzed cyanation of a 6-halo-furo[2,3-b]pyridine intermediate is a common approach, but catalyst poisoning by cyanide ions can be a significant issue.[2][3]
Q3: Are there safer alternatives to traditional cyanide salts for the cyanation step?
A3: Yes, non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are increasingly used in palladium-catalyzed cyanations to mitigate the risks associated with highly toxic reagents like KCN or Zn(CN)₂.[2][4][5]
Q4: What are the critical safety precautions for handling cyanide reagents on a large scale?
A4: Due to the high toxicity of cyanide compounds, stringent safety protocols are mandatory. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as double gloves and safety goggles, and having a quench solution (e.g., bleach) readily available. All personnel must be thoroughly trained in handling cyanides and in emergency procedures.[1][6][7]
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods help in determining the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion during Furo[2,3-b]pyridine core synthesis | - Incomplete reaction due to insufficient reaction time or temperature.- Poor quality of starting materials or reagents.- Catalyst deactivation. | - Optimize reaction time and temperature based on small-scale experiments.- Ensure the purity of starting materials and reagents.- Use fresh catalyst or consider a different catalyst system. |
| Low yield in the Palladium-Catalyzed Cyanation Step | - Catalyst poisoning by cyanide.- Inefficient catalyst system.- Sub-optimal reaction conditions (temperature, solvent, base).- Poor solubility of the cyanide source. | - Use a robust palladium catalyst and ligand system known to be resistant to cyanide poisoning.- Consider using a less toxic and more soluble cyanide source like K₄[Fe(CN)₆].- Screen different solvents, bases, and temperatures to find the optimal conditions.- Ensure efficient stirring to overcome solubility issues.[2][3] |
| Formation of significant byproducts | - Side reactions such as hydrolysis of the nitrile group.- Homocoupling of starting materials in cross-coupling reactions.- Undesired functional group transformations. | - Ensure anhydrous conditions to prevent hydrolysis.- Optimize catalyst and ligand choice to minimize homocoupling.- Protect sensitive functional groups if necessary. |
| Difficulty in purifying the final product | - Presence of closely related impurities.- Residual palladium catalyst in the product. | - Optimize chromatographic conditions (e.g., solvent system, stationary phase) for better separation.- Employ techniques like recrystallization or trituration.- Use metal scavengers to remove residual palladium.[8] |
| Scale-up issues (e.g., exotherms, mixing problems) | - Poor heat transfer in larger reactors.- Inefficient mixing leading to localized concentration gradients. | - Implement controlled addition of reagents to manage exotherms.- Use a reactor with appropriate stirring and heating/cooling capabilities.- Consider using continuous flow chemistry for better control over reaction parameters.[9][10] |
Experimental Protocols
A plausible synthetic route for this compound is a multi-step process involving the initial synthesis of a 6-halo-furo[2,3-b]pyridine intermediate, followed by a palladium-catalyzed cyanation reaction.
Step 1: Synthesis of 6-Bromo-furo[2,3-b]pyridine (Illustrative)
This is an illustrative protocol based on general methods for synthesizing similar structures.
Materials:
-
Substituted 2-aminopyridine
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Suitable solvent (e.g., Acetonitrile)
-
Starting material for furan ring formation (e.g., a propargyl alcohol derivative)
-
Palladium and copper catalysts for cyclization (if required by the specific route)
Procedure:
-
To a solution of the appropriate 2-aminopyridine in a suitable solvent, add the brominating agent portion-wise at a controlled temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction mixture by quenching with a reducing agent solution and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the brominated pyridine intermediate.
-
The subsequent cyclization to form the furo[2,3-b]pyridine ring can be achieved through various methods, such as a Sonogashira coupling followed by cyclization.[11][12][13][14]
Step 2: Palladium-Catalyzed Cyanation of 6-Bromo-furo[2,3-b]pyridine
This protocol is adapted from general procedures for the cyanation of heteroaryl halides.[2][4]
Materials:
-
6-Bromo-furo[2,3-b]pyridine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., dppf or a suitable phosphine ligand)
-
Cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., DMF, DMAc, or a mixture of an organic solvent and water)
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add 6-Bromo-furo[2,3-b]pyridine, the palladium catalyst, the ligand, the cyanide source, and the base.
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, extracting the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
Table 1: Illustrative Reaction Conditions and Yields for Palladium-Catalyzed Cyanation of Heteroaryl Bromides
| Entry | Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (1) | dppf (2) | Zn(CN)₂ | - | DMAc | 120 | 12 | 85-95 | [2] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₄[Fe(CN)₆] | Na₂CO₃ | t-AmylOH/H₂O | 100 | 24 | 70-90 | [4] |
| 3 | PdCl₂(dppf) (3) | - | KCN | - | Toluene | 110 | 18 | 60-80 | General Protocol |
Note: The yields and conditions are illustrative and may require optimization for the specific substrate.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathway Inhibition
Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, they have shown activity against kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Akt.[15][16] The Hedgehog signaling pathway has also been identified as a target for some furo[3,2-b]pyridine derivatives.[17][18][19]
Caption: Inhibition of the PI3K/Akt signaling pathway by a Furo[2,3-b]pyridine derivative.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. silicycle.com [silicycle.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Furo[2,3-b]pyridine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Furo[2,3-b]pyridine drug candidates.
Section 1: Troubleshooting Poor Cell Permeability
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Question: My Furo[2,3-b]pyridine analog shows low Papp values in the Caco-2 permeability assay. What are the potential causes and how can I troubleshoot this?
Answer:
Low apparent permeability (Papp) in Caco-2 assays is a common challenge. The Caco-2 cell line serves as a valuable in vitro model for predicting human intestinal absorption by forming a monolayer that mimics the intestinal epithelium.[1][2] This model can simulate both passive diffusion and active transport mechanisms.[3][4] Here are potential causes and troubleshooting steps:
-
High Efflux Ratio: A high efflux ratio (Papp B-A / Papp A-B > 2) suggests your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[4]
-
Poor Physicochemical Properties: High polar surface area (PSA), low lipophilicity (logP), and poor aqueous solubility can all contribute to low passive diffusion.
-
Troubleshooting:
-
Increase Lipophilicity: Introduce lipophilic substituents on the Furo[2,3-b]pyridine scaffold. However, be mindful that increasing lipophilicity can sometimes decrease aqueous solubility.
-
Reduce Polar Surface Area (PSA): Strategically replace polar functional groups with non-polar ones. A lower PSA is generally correlated with better passive permeability.
-
Improve Solubility: Employ formulation strategies or medicinal chemistry approaches like the introduction of ionizable groups or the use of prodrugs.[5]
-
-
-
Experimental Issues: Inconsistent Caco-2 monolayer integrity or other technical errors can lead to artificially low Papp values.
-
Troubleshooting:
-
Verify Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment to ensure they are within the acceptable range for your laboratory.[3]
-
Include Control Compounds: Run well-characterized high and low permeability control compounds in every assay to validate your experimental setup.
-
-
Issue 2: Discrepancy Between PAMPA and Caco-2 Assay Results
Question: My Furo[2,3-b]pyridine compound shows high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), but low permeability in the Caco-2 assay. What does this discrepancy indicate?
Answer:
This is a common and informative scenario. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models only passive diffusion across an artificial lipid membrane.[6] In contrast, the Caco-2 assay uses a cell monolayer and can account for passive diffusion, active transport, and efflux.
A discrepancy where PAMPA permeability is high and Caco-2 permeability is low strongly suggests that your compound is a substrate for active efflux. The compound can passively diffuse across a lipid membrane, but it is actively pumped out of the Caco-2 cells, resulting in a low net transport from the apical to the basolateral side.
Troubleshooting Workflow for Discrepant Permeability Results
Workflow for investigating discrepancies between PAMPA and Caco-2 results.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the cell permeability of Furo[2,3-b]pyridine compounds?
A1: The cell permeability of Furo[2,3-b]pyridine derivatives, like other small molecules, is primarily governed by a balance of several physicochemical properties:
-
Lipophilicity (logP/logD): A measure of a compound's solubility in a non-polar solvent versus a polar solvent. Generally, a higher logP facilitates partitioning into the lipid cell membrane. However, excessively high lipophilicity can lead to poor aqueous solubility and entrapment within the membrane.
-
Polar Surface Area (PSA): The sum of the van der Waals surface areas of polar atoms (oxygens, nitrogens, and attached hydrogens). A lower PSA is generally desirable for passive diffusion, as it reduces the desolvation penalty for entering the lipophilic membrane interior.
-
Molecular Weight (MW): Smaller molecules tend to have better permeability.
-
Aqueous Solubility: A compound must have sufficient aqueous solubility in the gastrointestinal tract to be available for absorption.
Q2: What medicinal chemistry strategies can be employed to improve the cell permeability of Furo[2,3-b]pyridine analogs?
A2: Several strategies can be used to optimize the permeability of your lead compounds:
-
Structure-Permeability Relationship (SPR) Studies: Systematically modify the substituents on the Furo[2,3-b]pyridine core and measure the impact on permeability. This data-driven approach helps identify key structural features that influence permeability. For instance, a study on a series of substituted pyridines showed that even small changes in substituents can alter Caco-2 permeability by almost 20-fold.
-
Lipophilicity Modulation: Introduce non-polar groups (e.g., alkyl, aryl) to increase logP.
-
PSA Reduction: Replace polar groups (e.g., -OH, -NH2) with less polar alternatives or mask them through derivatization.
-
Prodrug Approach: Covalently attach a promoiety to the parent drug to enhance its physicochemical properties for absorption. Once absorbed, the promoiety is cleaved by enzymes to release the active drug.[7] For example, a lipophilic ester promoiety can be used to temporarily mask a polar carboxylic acid group, facilitating membrane transport.
Q3: Are there any known signaling pathways affected by Furo[2,3-b]pyridine derivatives that I should be aware of during my experiments?
A3: Yes, Furo[2,3-b]pyridines and related furopyrimidine scaffolds have been identified as inhibitors of several important signaling pathways implicated in cancer and other diseases. Being aware of these can help in designing relevant cell-based assays and interpreting your results. Key pathways include:
-
PI3K/AKT/mTOR Pathway: Several furopyrimidine derivatives have been shown to be dual inhibitors of PI3K and AKT.[4] This pathway is crucial for cell growth, proliferation, and survival.
-
VEGFR-2 Signaling: Furo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3][8]
-
Hedgehog Signaling Pathway: The Furo[3,2-b]pyridine core has been identified as a scaffold for modulators of the Hedgehog signaling pathway, which is involved in embryonic development and cancer.[5]
Signaling Pathways Targeted by Furo[2,3-b]pyridine Analogs
Overview of signaling pathways modulated by Furo[2,3-b]pyridine derivatives.
Section 3: Data Presentation
Table 1: Physicochemical Properties and Caco-2 Permeability of a Series of Substituted Pyridines*
Note: This data is for a series of substituted pyridines and is provided as an illustrative example of the impact of substituents on permeability. The core scaffold is pyridine, not Furo[2,3-b]pyridine.
| Compound | Substituent | logP | TPSA (Ų) | Papp (A-B) (10⁻⁶ cm/s) |
| 1 | 3-H (Pyridine) | 0.65 | 12.89 | 25.0 |
| 2 | 3-CH₃ | 1.10 | 12.89 | 28.0 |
| 3 | 3-F | 0.81 | 12.89 | 30.0 |
| 4 | 3-Cl | 1.22 | 12.89 | 8.0 |
| 5 | 3-OH | 0.40 | 33.12 | 10.0 |
| 6 | 3-NH₂ | 0.33 | 38.91 | 15.0 |
| 7 | 3-CONH₂ | -0.36 | 55.12 | 6.0 |
| 8 | 3-COO⁻ | -1.06 | 50.34 | 2.0 |
Data adapted from a study on substituted pyridines to illustrate structure-permeability relationships.
This table demonstrates how modifications to a simple pyridine ring can significantly impact permeability. For example, increasing polarity with substituents like -CONH₂ and -COO⁻ generally leads to lower permeability.
Section 4: Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) of a Furo[2,3-b]pyridine drug candidate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound stock solution (e.g., in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the TEER of the monolayers. Only use inserts with TEER values within the laboratory's established range.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For Apical to Basolateral (A-B) Transport: Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Papp:
-
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a Furo[2,3-b]pyridine drug candidate.
Materials:
-
96-well PAMPA "sandwich" system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS) at different pH values (e.g., pH 6.5 for donor, pH 7.4 for acceptor)
-
Test compound stock solution (e.g., in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Membrane Coating:
-
Add a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well in the donor plate. Allow the solvent to evaporate.
-
-
Preparation of Plates:
-
Fill the acceptor plate wells with buffer (e.g., PBS pH 7.4).
-
Prepare the test compound solutions in the donor buffer (e.g., PBS pH 6.5) at the final desired concentration.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
-
Calculation of Permeability (Pe):
-
The effective permeability (Pe) in cm/s can be calculated using various published equations that take into account the concentrations in the donor and acceptor wells, incubation time, and well dimensions.
-
Experimental Workflow for Permeability Assessment
A tiered approach to assessing the permeability of Furo[2,3-b]pyridine candidates.
References
- 1. search.dataone.org [search.dataone.org]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm regiochemistry in substituted Furo[2,3-b]pyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in the unambiguous confirmation of regiochemistry in substituted Furo[2,3-b]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm the regiochemistry of a substituted Furo[2,3-b]pyridine?
A1: The most definitive methods for determining the precise substitution pattern on the Furo[2,3-b]pyridine core are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Mass spectrometry is also used, primarily to confirm molecular weight, but can sometimes offer clues based on fragmentation patterns.
Q2: My initial synthesis could result in two different regioisomers. Which NMR experiment is the most effective for differentiation?
A2: Two-dimensional (2D) NMR experiments are the most powerful tools for this purpose.
-
Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY): This experiment identifies protons that are close to each other in space, regardless of bonding. A clear NOE correlation between a proton on your substituent and a specific proton on the Furo[2,3-b]pyridine core provides unambiguous proof of regiochemistry.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for mapping the carbon skeleton and confirming the point of attachment for substituents.[1]
Q3: I am struggling to grow a crystal of my compound for X-ray analysis. What are my alternatives?
A3: If crystallization is unsuccessful, a comprehensive analysis of 1D and 2D NMR data is the best alternative. A combination of 1H, 13C, COSY, HSQC, HMBC, and NOESY/ROESY experiments can provide sufficient evidence to confidently assign the regiochemistry.[2]
Q4: Can I rely solely on mass spectrometry (MS) to determine the regiochemistry?
A4: It is not recommended. While regioisomers might produce slightly different fragmentation patterns, these can be difficult to predict and may not be unique enough for a definitive assignment.[3] MS is excellent for confirming the molecular weight of the product, but it should be used in conjunction with NMR or X-ray crystallography for structural elucidation.
Q5: What are the key diagnostic signals in the 1H NMR spectrum that can help distinguish between regioisomers?
A5: The chemical shifts (δ) and coupling constants (J) of the protons on the pyridine and furan rings are highly sensitive to the electronic environment. For example, a substituent at the C2 position will have a different electronic effect on the H3 proton compared to a substituent at the C3 position affecting the H2 proton. Careful analysis of these shifts, often compared to known analogs or computational predictions, can provide the first clues to the regiochemistry.
Troubleshooting Guides
Problem: My 1H NMR spectrum is ambiguous, with overlapping signals.
-
Symptom: Protons in the aromatic region are crowded, making it difficult to assign individual signals or interpret coupling patterns.
-
Troubleshooting Steps:
-
Run a 2D COSY (Correlation Spectroscopy) experiment: This will identify which protons are spin-coupled to each other, helping to trace the connectivity within the ring systems.
-
Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment: This correlates each proton directly to the carbon it is attached to, allowing for unambiguous assignment of protonated carbons.
-
Change the Solvent: Using a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts and sometimes resolve overlapping signals.[4]
-
Problem: I cannot find a definitive NOE correlation to my substituent.
-
Symptom: The NOESY spectrum does not show the expected through-space correlation between the substituent and the Furo[2,3-b]pyridine core.
-
Troubleshooting Steps:
-
Check Molecular Size: For medium-sized molecules (approx. 500-1500 Da), the NOE effect can be close to zero. In this case, run a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, which is effective for molecules in this size range.
-
Increase Scan Count: Weak correlations may require longer experiment times to be observable above the noise.
-
Rely on HMBC: If through-space correlations are not observable, long-range (2-3 bond) proton-carbon correlations from an HMBC experiment can provide the necessary evidence for connectivity.
-
Problem: My attempts at crystallization consistently fail.
-
Symptom: The compound oils out, precipitates as an amorphous powder, or fails to produce single crystals suitable for diffraction.
-
Troubleshooting Steps:
-
Vary Crystallization Techniques: Systematically try different methods such as slow evaporation, vapor diffusion of an anti-solvent into a solution of your compound, and slow cooling.
-
Screen a Wide Range of Solvents: Use solvents with varying polarities and properties. A kit with a diverse set of solvents can be very effective.
-
Consider Derivatization: If the parent compound is resistant to crystallization, converting it to a salt (e.g., hydrochloride, trifluoroacetate) or a co-crystal can sometimes promote the formation of high-quality crystals.
-
Data Presentation: Comparative NMR Data
The following table provides an illustrative comparison of expected NMR correlations for hypothetical 2-substituted vs. 3-substituted Furo[2,3-b]pyridines, where 'Sub' represents a substituent with protons (e.g., a methyl group, -CH₃).
| Analytical Technique | Key Observation for 2-Sub-Furo[2,3-b]pyridine | Key Observation for 3-Sub-Furo[2,3-b]pyridine | Interpretation |
| 1H NMR | Absence of H2 proton signal. H3 proton signal is present as a singlet. | Absence of H3 proton signal. H2 proton signal is present as a singlet. | Direct evidence of substitution at the C2 or C3 position. |
| HMBC | 2-bond correlation from H3 to C2. 3-bond correlation from Sub-H to C2 and C3. | 2-bond correlation from H2 to C3. 3-bond correlation from Sub-H to C3 and C2. | Confirms the carbon skeleton and the exact point of attachment of the substituent. |
| NOESY | Strong through-space correlation between Sub-H and H3. | Strong through-space correlation between Sub-H and the H4 proton on the pyridine ring. | Unambiguously establishes the regiochemistry through spatial proximity. |
Experimental Protocols
Protocol 1: Definitive Regiochemistry Assignment using 2D NMR
Objective: To unambiguously determine the substituent position on the Furo[2,3-b]pyridine ring using HMBC and NOESY experiments.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution.
-
1H and 13C Acquisition: Acquire standard 1D proton and carbon spectra to identify the chemical shifts of all signals.
-
HMBC Experiment:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgpl3nd).
-
Set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for key correlations.
-
-
NOESY Experiment:
-
Use a standard NOESY pulse sequence (e.g., noesygpph).
-
Set the mixing time (d8) to an appropriate value based on the molecule's size (typically 500-800 ms for small molecules).
-
Acquire data with sufficient scans to observe both strong and weak cross-peaks.
-
-
Data Processing and Analysis: Process the 2D spectra using appropriate software. Analyze the HMBC spectrum to build the carbon framework and identify C-H correlations over 2 and 3 bonds. Analyze the NOESY spectrum to identify protons that are close in space, paying special attention to correlations between the substituent and the heterocyclic core.
Protocol 2: Structure Confirmation via Single-Crystal X-ray Diffraction
Objective: To obtain an absolute 3D structure of the molecule, providing definitive proof of regiochemistry.[5][6]
Methodology:
-
Crystal Growth:
-
Select a high-purity sample of the compound (>98%).
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate, methanol) in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.
-
-
Crystal Mounting: Carefully select a single, well-formed crystal under a microscope and mount it on a cryoloop.
-
Data Collection:
-
Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation).[7]
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.[5]
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters until the model provides the best fit to the experimental data. The final refined structure provides an unambiguous confirmation of molecular connectivity and regiochemistry.[8]
-
Visualized Workflows
Caption: Workflow for confirming the regiochemistry of a novel compound.
Caption: Logical flow for structure elucidation using 2D NMR techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. X-ray crystallography and the elucidation of the structure of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ADME Properties of Furo[2,3-b]pyridine-6-carbonitrile Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Furo[2,3-b]pyridine-6-carbonitrile analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common ADME challenges observed with this compound analogues?
A1: While specific data for this scaffold is limited, based on related heterocyclic compounds, researchers may encounter challenges with low aqueous solubility, moderate to low permeability, and potential metabolic instability. The planar, aromatic nature of the core can contribute to poor solubility, and the presence of the nitrogen atom in the pyridine ring can influence both metabolism and permeability.
Q2: My this compound analogue shows poor aqueous solubility. What strategies can I employ to improve it?
A2: Improving the aqueous solubility of these analogues can be approached through several medicinal chemistry and formulation strategies:
-
Structural Modification:
-
Introduce Polar Functional Groups: Addition of polar groups such as hydroxyl, amino, or short ether chains can increase hydrophilicity.
-
Disrupt Crystal Packing: Introducing non-planar substituents or creating chiral centers can disrupt the crystal lattice energy, thereby improving solubility.
-
Salt Formation: If a basic nitrogen is present and accessible, salt formation with a pharmaceutically acceptable acid can significantly enhance solubility.
-
-
Formulation Approaches:
-
Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[1][2]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve dissolution.[1]
-
Lipid-Based Formulations: For highly lipophilic analogues, self-emulsifying drug delivery systems (SEDDS) can be a viable option.[2]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs.[1]
-
Q3: My compound exhibits low permeability in the Caco-2 assay. What are the potential causes and solutions?
A3: Low permeability in Caco-2 assays can be due to poor passive diffusion or active efflux.
-
To address poor passive diffusion:
-
Reduce Polarity: While counterintuitive to solubility enhancement, a balance must be struck. Reducing the number of hydrogen bond donors and acceptors can sometimes improve permeability.
-
Optimize Lipophilicity (LogD): A LogD in the range of 1-3 is often considered optimal for passive permeability.
-
-
To investigate and overcome active efflux:
-
Run a bi-directional Caco-2 assay: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
-
Structural modifications: Subtle changes to the molecule can sometimes disrupt its recognition by efflux transporters. This often involves iterative medicinal chemistry efforts.
-
Q4: What are the predicted metabolic "soft spots" on the this compound scaffold?
A4: While experimental data is needed for confirmation, potential sites of metabolism by cytochrome P450 (CYP) enzymes can be predicted:
-
Oxidation of the Furan Ring: The furan moiety can be susceptible to oxidative metabolism.
-
Oxidation of the Pyridine Ring: The pyridine ring can undergo oxidation, although it is generally less prone to metabolism than a benzene ring.
-
Metabolism of Substituents: Alkyl or aryl substituents on the core structure are often primary sites of metabolism (e.g., hydroxylation, dealkylation). The nitrile group itself is generally metabolically stable.[3]
Q5: How does the carbonitrile group affect the ADME properties of these analogues?
A5: The carbonitrile group is an electron-withdrawing group that can influence the molecule's properties in several ways:[3]
-
Metabolic Stability: It can increase metabolic stability by deactivating adjacent aromatic rings to oxidative metabolism.[3] The nitrile group itself is typically resistant to metabolism.[3]
-
Solubility: The polar nature of the nitrile can slightly improve aqueous solubility.
-
Permeability: Its impact on permeability is context-dependent and needs to be evaluated on a case-by-case basis.
-
Target Engagement: The nitrile group can act as a hydrogen bond acceptor, which may be crucial for binding to the biological target.
Q6: Are there any known liabilities associated with the Furo[2,3-b]pyridine scaffold?
A6: Fused aromatic heterocyclic systems can sometimes exhibit off-target activities, such as hERG inhibition or CYP450 inhibition. Early screening for these liabilities is recommended. The nitrogen atom in the pyridine ring can potentially interact with the heme iron of CYP enzymes, leading to inhibition.
Troubleshooting Guides
Issue 1: Low Metabolic Stability in Human Liver Microsomes (HLM)
| Potential Cause | Troubleshooting Steps | Suggested Experiments |
| Metabolism at a specific "soft spot" on a substituent. | 1. Identify the site of metabolism through metabolite identification studies. 2. Block the metabolic site with a metabolically stable group (e.g., fluorine, methyl). 3. Replace the labile group with a bioisostere. | - Metabolite identification (MetID) using LC-MS/MS. - Perform HLM stability assays on newly synthesized analogues. |
| Oxidation of the Furo[2,3-b]pyridine core. | 1. Introduce electron-withdrawing groups on the core to deactivate it towards oxidation. 2. If a specific atom is identified as the primary site of metabolism, consider isotopic labeling (e.g., deuteration) to slow down metabolism at that position. | - MetID studies to confirm core metabolism. - Synthesize and test deuterated analogues in HLM stability assays. |
Issue 2: Poor Oral Bioavailability in Animal Models
| Potential Cause | Troubleshooting Steps | Suggested Experiments |
| Poor Solubility. | 1. If not already done, attempt formulation strategies such as creating an amorphous solid dispersion or using a lipid-based formulation for in vivo studies. 2. Synthesize analogues with improved solubility as described in the FAQs. | - In vitro solubility assays at different pH values. - In vivo pharmacokinetic studies with different formulations. |
| Low Permeability. | 1. If not already done, conduct a bi-directional Caco-2 assay to check for active efflux. 2. If efflux is confirmed, design analogues to avoid recognition by transporters. 3. If passive permeability is low, optimize the lipophilicity (LogD). | - Bi-directional Caco-2 assay. - In vivo PK studies with co-administration of a known efflux inhibitor (e.g., verapamil for P-gp). |
| High First-Pass Metabolism. | 1. This is often linked to low metabolic stability in HLM. Address this as described in "Issue 1". | - In vitro metabolic stability assays in liver microsomes and hepatocytes from the animal species used for PK studies. - In vivo PK studies comparing oral and intravenous administration to determine the extent of first-pass metabolism. |
Data Presentation
Table 1: Example Data for this compound Analogues
| Compound ID | R1-substituent | R2-substituent | HLM Stability (t½, min) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Aqueous Solubility (µg/mL) |
| FPC-001 | H | H | 35 | 2.5 | 5 |
| FPC-002 | 4-Fluorophenyl | H | >60 | 3.1 | 2 |
| FPC-003 | H | Morpholine | 42 | 1.8 | 50 |
| FPC-004 | 4-Hydroxyphenyl | H | 15 | 2.8 | 25 |
Note: This is example data and does not represent actual experimental results.
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to an intermediate concentration.
-
In a 96-well plate, add the test compound to pre-warmed human liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Visualizations
Caption: A typical workflow for assessing the ADME properties of novel compounds.
Caption: A decision tree for troubleshooting poor oral bioavailability.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Scaffolds: Furo[2,3-b]pyridine and Furo[3,2-b]pyridine in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, furopyridines have emerged as privileged structures due to their presence in numerous biologically active compounds. This guide provides a comparative analysis of two isomeric furopyridine scaffolds, Furo[2,3-b]pyridine and Furo[3,2-b]pyridine, for researchers, scientists, and drug development professionals. By examining their performance in preclinical studies, supported by experimental data, this document aims to illuminate the distinct therapeutic potentials of each scaffold.
At a Glance: Chemical Structures
The seemingly subtle difference in the fusion of the furan and pyridine rings between Furo[2,3-b]pyridine and Furo[3,2-b]pyridine results in distinct electronic and steric properties, which in turn influence their interactions with biological targets.
Furo[2,3-b]pyridine: This scaffold has been extensively explored for its potential in oncology, with derivatives showing activity against a range of cancer cell lines.[1] Its derivatives have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2), Lck, and Akt, and also as inverse agonists of the cannabinoid receptor (CB1R).
Furo[3,2-b]pyridine: This isomer has garnered significant attention as a scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway.[2][3] It has also been investigated for its potential as an antibiotic, antiviral, and antifungal agent.
Performance Data: A Comparative Overview
To facilitate a direct comparison, the following tables summarize the available quantitative data for representative derivatives of each scaffold. It is important to note that the derivatives were evaluated against different primary biological targets, reflecting the divergent research trajectories for these two scaffolds.
Kinase Inhibitory Activity
| Scaffold Derivative | Target Kinase | IC50 |
| Furo[2,3-b]pyridine Derivative 1 | CDK2 | 0.93 µM[4] |
| Furo[3,2-b]pyridine Derivative 2 | CLK1 | 8 nM[5] |
| CLK2 | 20 nM[5] | |
| CLK4 | 12 nM[5] |
Table 1: Comparison of kinase inhibitory activity of representative Furo[2,3-b]pyridine and Furo[3,2-b]pyridine derivatives.
Cytotoxic Activity
| Scaffold Derivative | Cell Line | IC50 |
| Furo[2,3-b]pyridine Derivative 1 | HCT-116 (Colon Cancer) | 49.0 µM[4] |
| MCF-7 (Breast Cancer) | 19.3 µM[4] | |
| HepG2 (Liver Cancer) | 44.8 µM[4] | |
| A549 (Lung Cancer) | 36.8 µM[4] | |
| Furo[3,2-b]pyridine Derivative 2 | MCF-7 (Breast Cancer) | 4.6 µM[5] |
| Furo[3,2-b]pyridine Derivative 3 | MCF-7 (Breast Cancer) | Showed encouraging growth inhibition |
| MDAMB-231 (Breast Cancer) | Showed encouraging growth inhibition |
Table 2: Comparison of cytotoxic activity of representative Furo[2,3-b]pyridine and Furo[3,2-b]pyridine derivatives.
Experimental Corner: Protocols and Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies employed in the cited studies.
CDK2 Kinase Inhibition Assay (for Furo[2,3-b]pyridine Derivative 1)
The inhibitory activity against CDK2/cyclin A2 was determined using the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity. The luminescent signal is generated by converting the produced ADP to ATP, which is then used by luciferase to generate light. The percent inhibition was calculated relative to a control without the inhibitor.
CLK Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against CLK isoforms is typically assessed using a radiometric assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay. In a radiometric assay, the transfer of a radiolabeled phosphate group from ATP to a substrate peptide is measured. The reaction mixture, containing the kinase, substrate, ATP (with a trace of [γ-³³P]ATP), and the test compound, is incubated, and the phosphorylated substrate is then captured on a filter membrane. The radioactivity on the filter is quantified to determine the kinase activity.
MTT Assay for Cytotoxicity (for Furo[2,3-b]pyridine and Furo[3,2-b]pyridine Derivatives)
The cytotoxic effects of the compounds on cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTT solution is added, and the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is then measured at a specific wavelength, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Hedgehog Signaling Pathway Assay (General Protocol)
The modulatory activity of compounds on the Hedgehog signaling pathway is often assessed using a reporter gene assay. Cells, such as the Shh-LIGHT2 cell line, which are engineered to express a Gli-responsive luciferase reporter gene, are treated with the test compounds in the presence or absence of a Hedgehog pathway agonist (e.g., SAG). After incubation, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity in the presence of an agonist indicates an inhibitory effect on the pathway.
Visualizing the Science: Diagrams and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
The Furo[2,3-b]pyridine and Furo[3,2-b]pyridine scaffolds, while isomeric, exhibit distinct pharmacological profiles that make them attractive for different therapeutic applications. The available data suggests that Furo[2,3-b]pyridine derivatives show promise as anticancer agents through the inhibition of kinases like CDK2. In contrast, Furo[3,2-b]pyridine derivatives have demonstrated high potency and selectivity as inhibitors of CLK kinases and as modulators of the Hedgehog signaling pathway, indicating their potential in oncology and possibly other diseases where these pathways are dysregulated.
The Furo[3,2-b]pyridine derivative exhibited significantly higher potency against the MCF-7 breast cancer cell line compared to the Furo[2,3-b]pyridine derivative. This highlights the critical role of the scaffold's isomeric nature in determining biological activity.
Further head-to-head comparative studies of derivatives from both scaffolds against a broader panel of kinases and cancer cell lines would be invaluable to fully delineate their structure-activity relationships and therapeutic potential. The detailed experimental protocols provided herein should facilitate such future investigations, ultimately paving the way for the development of novel and effective drugs based on these versatile furopyridine scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of Furo[2,3-b]pyridine-6-carbonitrile as a CSF1R Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of Furo[2,3-b]pyridine-6-carbonitrile as a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). As a novel chemical entity, direct experimental data for this compound is benchmarked against established CSF1R inhibitors, offering a framework for its evaluation. This document outlines the critical signaling pathways, presents key performance indicators of comparator compounds, and details essential experimental protocols for validation.
Introduction to CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a pivotal regulator of macrophage and monocyte survival, proliferation, and differentiation.[1] Its signaling is initiated by the binding of its ligands, CSF-1 or IL-34, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[1][2] This triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial in various physiological and pathological processes.[3] Dysregulation of the CSF1R pathway is implicated in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a compelling therapeutic target.[4][5]
Comparative Analysis of CSF1R Inhibitors
The therapeutic landscape of CSF1R inhibition includes a variety of small molecules and monoclonal antibodies. This section compares this compound (hypothetical data based on its structural class) with leading clinical and preclinical inhibitors.
Small Molecule Inhibitors: Biochemical Potency and Selectivity
Quantitative data for key small molecule CSF1R inhibitors are summarized below. The ideal inhibitor profile combines high potency (low IC50) against CSF1R with high selectivity against other kinases to minimize off-target effects.
| Compound | Type | CSF1R IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) |
| This compound | Furo[2,3-b]pyridine | (To Be Determined) | (To Be Determined) | (To Be Determined) | (To Be Determined) |
| Pexidartinib (PLX3397) | Pyridine-based | 13 - 20[4][6][7] | 10 - 27[4][6][8] | 160[4][6][8] | >6000 |
| Vimseltinib (DCC-3014) | Pyrazole-based | 3.7[9] | 476[9] | >3300[9] | 2300[9] |
| GW2580 | Furan-based | 30 - 52.4[1][10][11] | >10000 | >10000 | >10000 |
| ARRY-382 | Pyrrolopyrimidine | 9 | - | - | - |
Note: IC50 values can vary based on assay conditions.
Monoclonal Antibody Inhibitors
Monoclonal antibodies offer a different therapeutic modality by targeting the extracellular domain of CSF1R, preventing ligand binding.
| Compound | Type | Mechanism of Action | Clinical Response (Tenosynovial Giant Cell Tumor) |
| Emactuzumab (RG7155) | Humanized mAb | Binds to CSF1R, blocking ligand binding and receptor activation.[4] | 71% objective response rate in a Phase 1/2 trial.[12] |
| Cabiralizumab (BMS-986227) | Humanized mAb | Blocks CSF1R, leading to depletion of tumor-associated macrophages. | Under investigation in various cancers. |
Signaling Pathways and Experimental Workflows
Visual representations of the CSF1R signaling cascade and a standard experimental workflow for inhibitor validation are provided below to aid in understanding the mechanism of action and the validation process.
Caption: CSF1R Signaling Pathway.
Caption: Experimental Workflow for CSF1R Inhibitor Validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel CSF1R inhibitor. Below are standard protocols for key validation experiments.
In Vitro CSF1R Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CSF1R kinase activity.
Materials:
-
Recombinant human CSF1R kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
Substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compound (this compound) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant CSF1R enzyme, and substrate.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for CSF1R.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based CSF1R Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit CSF1R autophosphorylation in a cellular context.
Materials:
-
A cell line endogenously expressing CSF1R (e.g., M-NFS-60 or THP-1 cells).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant human CSF-1.
-
Test compound (this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-CSF1R (Tyr723) and anti-total-CSF1R.
-
ELISA plates or Western blotting equipment.
Procedure:
-
Seed the cells in 96-well plates and starve them in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with serially diluted this compound for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of recombinant CSF-1 for a short period (e.g., 15 minutes) at 37°C.
-
Wash the cells with cold PBS and lyse them.
-
Quantify the levels of phosphorylated and total CSF1R in the cell lysates using a sandwich ELISA or by Western blot analysis.
-
Normalize the phosphorylated CSF1R signal to the total CSF1R signal.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude).
-
A tumor cell line that drives tumor growth through CSF1/CSF1R signaling (e.g., MC38 colon adenocarcinoma).
-
Test compound (this compound) formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups at a defined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for macrophage infiltration).
-
Compare the tumor growth inhibition between the treated and control groups.
Conclusion
The validation of this compound as a CSF1R inhibitor requires a systematic approach, beginning with biochemical and cellular assays to establish potency and selectivity, followed by in vivo studies to demonstrate efficacy and a favorable pharmacokinetic profile. By comparing its performance against established inhibitors such as Pexidartinib and Vimseltinib, researchers can ascertain its potential as a novel therapeutic agent. The provided protocols offer a standardized framework for conducting these critical validation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Emactuzumab - Wikipedia [en.wikipedia.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. curetoday.com [curetoday.com]
Comparative Analysis of Furo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Inhibitors: A Guide for Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Among the myriad of heterocyclic scaffolds employed, Furo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine have emerged as "privileged structures." Both are bioisosteres of purine, enabling them to effectively compete with ATP at the kinase hinge region. The Pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a well-established scaffold found in several FDA-approved drugs, including the JAK inhibitors Tofacitinib and Baricitinib. The Furo[2,3-b]pyridine scaffold and its related isomers like Furo[2,3-d]pyrimidine are also gaining significant attention for their potential in developing highly selective inhibitors.
This guide provides a comparative analysis of these two scaffolds, focusing on their application as inhibitors of two critical kinase families: the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase (JAK) family. It presents quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers in the design and development of next-generation inhibitors.
Comparative Analysis: EGFR Inhibition
Both scaffolds have been successfully utilized to develop inhibitors against EGFR, a key driver in non-small cell lung cancer (NSCLC). The focus has largely been on overcoming resistance mutations, such as the T790M "gatekeeper" mutation and the C797S mutation, which confers resistance to third-generation inhibitors like Osimertinib.
Furo[2,3-d]pyrimidine Scaffold: Derivatives of the furanopyrimidine core have been developed as potent, orally bioavailable third-generation EGFR inhibitors. Optimization efforts have focused on enhancing selectivity for mutant EGFR over wild-type (WT) to minimize off-target effects. Compound 52 from this class demonstrates an 8-fold selective inhibition of H1975 cancer cells, which overexpress the EGFRL858R/T790M mutant, compared to A431 cells that overexpress wild-type EGFR.
Pyrrolo[2,3-d]pyrimidine Scaffold: This scaffold has been instrumental in the development of fourth-generation EGFR inhibitors designed to tackle the formidable C797S triple mutation (e.g., EGFR19del/T790M/C797S). Compound 31r is a prime example, showing subnanomolar IC50 values against triple-mutant EGFR while largely sparing the wild-type form. This high selectivity is crucial for a favorable therapeutic window.
Quantitative Comparison of EGFR Inhibitors
| Scaffold | Compound | Target Kinase | IC50 (nM) | Target Cell Line | CC50 / IC50 (nM) | Selectivity (Mutant vs. WT) | Reference |
| Furo[2,3-d]pyrimidine | 52 | EGFRL858R/T790M | 2 - 6 | H1975 | ~500 - 740 | ~8-fold (cell-based) | |
| Furo[2,3-d]pyrimidine | 45 | EGFRL858R/T790M | 8 | - | - | 14-fold (enzyme-based) | |
| Pyrrolo[2,3-d]pyrimidine | 31r | EGFR19del/T790M/C797S | <1 | Ba/F3 | - | High (spares WT) | |
| Pyrrolo[2,3-d]pyrimidine | 12i | EGFRT790M | 0.21 | HCC827 | - | 104-fold (enzyme-based) |
EGFR Signaling Pathway
The diagram below illustrates the canonical EGFR signaling pathway, which is aberrantly activated in many cancers. Inhibitors block the initial phosphorylation step, thereby preventing downstream signaling cascades responsible for cell proliferation and survival.
Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.
Comparative Analysis: JAK Inhibition
The JAK-STAT pathway is central to immune cell signaling, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers. The Pyrrolo[2,3-d]pyrimidine scaffold is particularly famous in this area, forming the core of the FDA-approved drug Tofacitinib.
Furo[2,3-b]pyridine Scaffold: While less explored than its pyrrolo counterpart for JAK inhibition, the closely related 1H-pyrrolo[2,3-b]pyridine scaffold, which mimics the pyrrolopyrimidine core, has been used to develop potent inhibitors. This suggests that the Furo[2,3-b]pyridine core, as a bioisostere, holds potential for developing novel JAK inhibitors.
Pyrrolo[2,3-d]pyrimidine Scaffold: This scaffold is a powerhouse for JAK inhibitor development. Researchers have designed numerous derivatives targeting various JAK isoforms with high potency and selectivity. Dual JAK/HDAC inhibitors based on this scaffold have also been developed to overcome drug resistance in solid tumors by targeting feedback activation loops. Compounds 15d and 15h potently inhibit JAK1/2/3 and HDAC1/6, demonstrating antiproliferative activity in triple-negative breast cancer cell lines.
Quantitative Comparison of JAK Inhibitors
| Scaffold | Compound | Target Kinase | IC50 (nM) | Target Cell Line | Activity | Reference |
| Pyrrolo[2,3-d]pyrimidine | Tofacitinib | JAK1/JAK3 | Potent | Immune Cells | Approved Drug | |
| Pyrrolo[2,3-d]pyrimidine | 15d | JAK1/2/3 | Potent | MDA-MB-231 | In vivo tumor growth inhibition | |
| Pyrrolo[2,3-d]pyrimidine | 15h | JAK1/2/3 | Potent | TNBC cell lines | Antiproliferative & proapoptotic | |
| Pyrrolo[2,3-d]pyrimidine | 11e | JAK1/JAK2 | >90% inhibition | RAW264.7 | Anti-inflammatory |
JAK-STAT Signaling Pathway
The diagram below shows the mechanism of the JAK-STAT pathway. Cytokine binding triggers a phosphorylation cascade mediated by JAKs, leading to gene transcription. Inhibitors bind to the JAK ATP-binding site, preventing this cascade.
Head-to-head comparison of different synthetic routes to Furo[2,3-b]pyridine
A Head-to-Head Comparison of Synthetic Routes to Furo[2,3-b]pyridine
Furo[2,3-b]pyridine, a significant heterocyclic scaffold, is a cornerstone in the development of novel therapeutic agents and functional materials. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties, making the efficient synthesis of this core structure a critical focus for researchers in medicinal and organic chemistry.[1][2][3] This guide provides a head-to-head comparison of prominent synthetic routes to the Furo[2,3-b]pyridine core, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.
Palladium-Catalyzed Cyclization of β-Ketodinitriles and Alkynes
A modern and efficient approach involves a Palladium(II)-catalyzed reaction between β-ketodinitriles and alkynes. This method is distinguished by its ability to construct both the furan and pyridine rings in a single operation through a cascade of C-C, C=C, C-O, C-N, and C=N bond formations.[4][5]
| Entry | Alkyne | β-Ketodinitrile | Yield (%) |
| 1 | Diphenylacetylene | 2-(2-oxo-2-phenylethyl)malononitrile | 95 |
| 2 | 1,2-di(p-tolyl)acetylene | 2-(2-oxo-2-phenylethyl)malononitrile | 92 |
| 3 | 1,2-bis(4-methoxyphenyl)acetylene | 2-(2-oxo-2-phenylethyl)malononitrile | 89 |
| 4 | 1,2-bis(4-fluorophenyl)acetylene | 2-(2-oxo-2-phenylethyl)malononitrile | 93 |
| 5 | Diphenylacetylene | 2-(2-(4-methoxyphenyl)-2-oxoethyl)malononitrile | 90 |
Data synthesized from a representative Palladium(II)-catalyzed synthesis.[4]
To a solution of β-ketodinitrile (0.2 mmol) and alkyne (0.3 mmol) in dichloroethane (2.0 mL) in a sealed tube were added Pd(OAc)₂ (5 mol %), Cu(OAc)₂ (1.0 equiv), and Ag₂O (2.0 equiv). The reaction mixture was stirred at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, filtered through a celite pad, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired Furo[2,3-b]pyridine product.[4]
Caption: Palladium-catalyzed synthesis of Furo[2,3-b]pyridine.
Sonogashira Coupling Followed by Cyclization
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[6] This methodology has been effectively applied to the synthesis of Furo[2,3-b]pyridine precursors, which then undergo cyclization to form the desired heterocyclic system.[7][8]
| Entry | Aryl Halide | Terminal Alkyne | Coupling Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 96 | 85 | 82 |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | 91 | 82 | 75 |
| 3 | 2-Amino-3-iodopyridine | (Trimethylsilyl)acetylene | 94 | 88 | 83 |
| 4 | 3-Iodo-2-methoxypyridine | 2-Ethynylphenol | 88 | 78 | 69 |
Data compiled from representative Sonogashira coupling and subsequent cyclization reactions.[9]
Step 1: Sonogashira Coupling. To a solution of 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) in DMF (2.0 mL) in a round-bottomed flask under a nitrogen atmosphere were added Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). Triethylamine (1.0 mL) was then added, and the mixture was heated at 100 °C for 3 hours. After completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄ and concentrated. The crude product was purified by column chromatography.[9]
Step 2: Iodocyclization. The product from the Sonogashira coupling is then subjected to cyclization. For instance, 2-methoxy-3-(phenylethynyl)pyridine can be treated with ICl in CH₂Cl₂ to afford the 3-iodo-2-phenylfuro[2,3-b]pyridine.[7]
Caption: Sonogashira coupling and cyclization route.
Tandem Cyclization of Substituted Furans
Another effective strategy involves the tandem cyclization of appropriately substituted furan precursors. This approach leverages the reactivity of functional groups on the furan ring to construct the fused pyridine ring in a one-pot reaction.
| Entry | Salicylonitrile Substituent | Furoate Substituent | Yield (%) |
| 1 | H | H | 75 |
| 2 | 5-Bromo | H | 72 |
| 3 | 5-Chloro | H | 78 |
| 4 | H | 5-Methyl | 70 |
Data from the tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates.[10]
Methyl 2-[(cyanophenoxy)methyl]-3-furoate (1 mmol) is dissolved in N,N-dimethylformamide (DMF). To this solution, an excess of potassium tert-butoxide (t-BuOK) is added. The reaction mixture is heated at 65 °C and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by crystallization or column chromatography to yield the substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one.[10]
Caption: Tandem cyclization approach to Furo[2,3-b]pyridines.
Conclusion
The synthesis of Furo[2,3-b]pyridines can be achieved through various strategic approaches, each with its own merits. The palladium-catalyzed cyclization of β-ketodinitriles and alkynes offers high efficiency and atom economy by forming multiple bonds in a single step. The Sonogashira coupling followed by cyclization provides a versatile and reliable route, allowing for the introduction of diverse substituents. The tandem cyclization of substituted furans is a powerful method for constructing more complex, fused ring systems. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired overall efficiency of the synthesis. Researchers and drug development professionals can leverage these methodologies to access a wide range of Furo[2,3-b]pyridine derivatives for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
Furo[2,3-b]pyridine Derivatives Emerge as Promising Anticancer Agents, Challenging Standard-of-Care Drugs in Preclinical Studies
For Immediate Release
[City, State] – November 2, 2025 – Researchers in the field of oncology are closely monitoring the development of a new class of compounds, Furo[2,3-b]pyridine derivatives, which have demonstrated significant anticancer activity in preclinical studies. These compounds are showing potential to rival or even surpass the efficacy of some standard-of-care drugs in specific cancer cell lines, particularly in breast cancer. This comparative guide provides an objective analysis of the available data on the efficacy of Furo[2,3-b]pyridine derivatives against established breast cancer therapies.
This report is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the cytotoxic effects of these novel derivatives with standard-of-care drugs such as Doxorubicin, Tamoxifen, Paclitaxel, and Cisplatin. The data is presented in clearly structured tables, accompanied by detailed experimental protocols and visualizations of the relevant signaling pathways to provide a comprehensive overview of the current research landscape.
Comparative Efficacy Against Breast Cancer Cell Lines
Recent studies have evaluated the in vitro cytotoxic activity of various Furo[2,3-b]pyridine and related derivatives against human breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 line and the triple-negative breast cancer (TNBC) MDA-MB-231 line. The results, measured as the half-maximal inhibitory concentration (IC50), indicate potent anticancer effects.
One notable study investigated a series of novel furo[2,3-d]pyrimidine-based chalcones, demonstrating their potent activity against a doxorubicin-resistant MCF-7 cell line. Two compounds, 5d and 5e , exhibited superior cytotoxic activity compared to Doxorubicin, a widely used chemotherapeutic agent.[1]
Another study on furo[3,2-b]pyridine derivatives identified compound 3b as having encouraging growth inhibition of both MCF-7 and MDA-MB-231 cell lines.[2][3] Furthermore, a separate investigation of nicotinonitrile and their furo[2,3-b]pyridine derivatives highlighted compounds 2d and 3e for their promising cytotoxicity against a panel of cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values under 20 µM and high selectivity for tumor cells.[4]
The tables below summarize the available IC50 data for selected Furo[2,3-b]pyridine and related derivatives in comparison to standard-of-care drugs against MCF-7 and MDA-MB-231 cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Comparative in vitro Efficacy (IC50 in µM) against MCF-7 (ER+) Breast Cancer Cell Line
| Compound/Drug | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine Chalcone 5d | 1.20 ± 0.21 | [1] |
| Furo[2,3-d]pyrimidine Chalcone 5e | 1.90 ± 0.32 | [1] |
| Doxorubicin (in Dox-resistant MCF-7) | 3.30 ± 0.18 | [1] |
| Tamoxifen | ~10-20 | [5] |
| Doxorubicin | ~0.05-1.0 | [6] |
| Paclitaxel | ~0.002-0.01 | [7] |
Table 2: Comparative in vitro Efficacy (IC50 in µM) against MDA-MB-231 (TNBC) Breast Cancer Cell Line
| Compound/Drug | IC50 (µM) | Reference |
| Furo[3,2-b]pyridine Derivative 3b | Growth Inhibition Observed | [2][3] |
| Furo[2,3-b]pyridine Derivative 2d | < 20 | [4] |
| Furo[2,3-b]pyridine Derivative 3e | < 20 | [4] |
| Doxorubicin | ~0.1-0.5 | [6] |
| Paclitaxel | ~0.003-0.01 | [7] |
| Cisplatin | ~5-20 | [8] |
Unraveling the Mechanism of Action
The promising efficacy of Furo[2,3-b]pyridine derivatives is linked to their potential to interact with key signaling pathways that are often dysregulated in cancer. Molecular docking studies have suggested that these compounds may exert their anticancer effects by targeting critical proteins such as AKT1 (a serine/threonine kinase), estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[9] The inhibition of these pathways can disrupt cancer cell proliferation, survival, and metastasis.
Experimental Protocols
The in vitro cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Detailed Methodology for MTT Assay (Representative Protocol) [10][11]
-
Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Furo[2,3-b]pyridine derivatives or standard-of-care drugs and incubated for a specified period (typically 24 to 72 hours).
-
MTT Addition: Following incubation, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Molecular Battleground
To better understand the potential mechanisms of action, the following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in breast cancer and the points of intervention for both Furo[2,3-b]pyridine derivatives and standard-of-care drugs.
Signaling Pathways
The following diagrams illustrate the targeted signaling pathways.
Conclusion and Future Directions
The preliminary in vitro data on Furo[2,3-b]pyridine and its related derivatives are highly encouraging, suggesting a new and potent class of anticancer agents. Their ability to outperform a standard-of-care drug like Doxorubicin in a resistant breast cancer cell line is particularly noteworthy.[1] The proposed multi-targeted mechanism of action, potentially inhibiting key cancer-driving pathways like AKT, ERα, and HER2, could offer a significant advantage in overcoming drug resistance.[9]
However, it is crucial to emphasize that these are early-stage findings. Further research, including more comprehensive head-to-head in vitro studies under standardized conditions, in vivo animal model experiments, and eventually human clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of Furo[2,3-b]pyridine derivatives. The scientific community eagerly awaits further data that will clarify the role of these promising compounds in the future of cancer therapy.
References
- 1. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HER-2 signaling and inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3.4. MTT Cell Proliferation Assay [bio-protocol.org]
- 11. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Structural Activity Relationship (SAR) of Furo[2,3-b]pyridine Analogues
The Furo[2,3-b]pyridine, or 7-azabenzofuran, scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1] These compounds have shown promise in various therapeutic areas, including the development of anticancer agents, kinase inhibitors, and antimicrobial compounds.[1][2][3] Understanding the structural activity relationship (SAR) is crucial for optimizing the potency and selectivity of these analogues. This guide provides a comparative analysis of Furo[2,3-b]pyridine derivatives, presenting key quantitative data, experimental protocols, and visual workflows to aid researchers in drug discovery and development.
Comparative Biological Activity of Furo[2,3-b]pyridine Analogues
The biological activity of Furo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the in vitro activity of various analogues against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Trifluoromethyl-Substituted Furo[2,3-b]pyridine Analogues [4]
| Compound ID | Core Structure | R¹ | R² | R³ | Cell Line | IC₅₀ (µM) |
| 1 | Furo[2,3-b]pyridine | CF₃ | NH₂ | COOEt | - | - |
| 6g | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | CF₃ | NH₂ | - | Neuro-2a | 10.0 |
| 7 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | CF₃ | OH | H | Neuro-2a | 5.8 |
| 10a | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | CF₃ | NH-Ph | - | Neuro-2a | 10.7 |
| 10b | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | CF₃ | NH-(4-Cl-Ph) | - | Neuro-2a | 11.0 |
| 11a | Furo[2,3-b]pyridine-Oxadiazole | CF₃ | NH₂ | Oxadiazole-Ph | Neuro-2a | 10.5 |
| 12a | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | CF₃ | OH | 4-Cl-Ph | Neuro-2a | 3.6 |
Data extracted from a study on trifluoromethyl-substituted Furo[2,3-b]pyridine derivatives screened against a panel of human cancer cell lines.[4]
Table 2: Kinase Inhibitory and Anticancer Activity of Substituted Furo[2,3-b]pyridine Analogues [2][5]
| Compound ID | R¹ (at C6) | R² (at C4) | R³ (at C3) | R⁴ (at C2) | Target | IC₅₀ (µM) |
| 14 | Naphthalen-2-yl | Thiophen-2-yl | NH₂ | COOEt | CDK2/cyclin A2 | 0.93 |
| Roscovitine | - | - | - | - | CDK2/cyclin A2 | 0.394 |
| 1 | Naphthalen-2-yl | Thiophen-2-yl | CN | OH | CDK2/cyclin A2 | 0.57 |
| 4 | Naphthalen-2-yl | Thiophen-2-yl | CN | Cl | CDK2/cyclin A2 | 0.24 |
| 8 | Naphthalen-2-yl | Thiophen-2-yl | Pyrazolo-NH₂ | - | CDK2/cyclin A2 | 0.65 |
| 11 | Naphthalen-2-yl | Thiophen-2-yl | CN | S-CO-CH₂Cl | CDK2/cyclin A2 | 0.50 |
Data extracted from a study on Furo[2,3-b]pyridine derivatives as CDK2 inhibitors.[2][5]
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals several key SAR trends for the Furo[2,3-b]pyridine scaffold:
-
Substitution at C2 and C3 : The functional groups at the C2 and C3 positions of the furan ring are critical for activity. For instance, in the CDK2 inhibitor series, the presence of an amino group at C3 and a carboethoxy group at C2 (Compound 14 ) confers significant inhibitory activity.[2][5] Further modifications at C2, such as replacing the hydroxyl group in pyridone 1 with a chlorine atom (Compound 4 ), can drastically improve potency against CDK2.[2][5]
-
Annulation of Pyrimidine Ring : The fusion of a pyrimidine ring to the Furo[2,3-b]pyridine core, forming a pyrido[3',2':4,5]furo[3,2-d]pyrimidine system, appears to be a highly favorable modification for anticancer activity.[4] For example, compound 12a , with a fused pyrimidine ring, exhibited a potent IC₅₀ value of 3.6 µM against the Neuro-2a cell line.[4]
-
Role of Trifluoromethyl Group : The presence of a trifluoromethyl (CF₃) group at the C6 position of the pyridine ring is a common feature in the potent anticancer analogues listed in Table 1. This electron-withdrawing group can significantly influence the electronic properties of the molecule, potentially enhancing binding affinity to biological targets.
-
Aromatic Substituents at C4 and C6 : Large aromatic substituents, such as naphthalen-2-yl at C6 and thiophen-2-yl at C4, are well-tolerated and contribute to the high affinity of the compounds for the CDK2 active site.[2][5] This suggests that these positions can be explored for further modifications to improve selectivity and potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR studies. Below are outlines for key experiments.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., Neuro-2a, Hela, A549, COLO 205) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.[4]
-
Compound Treatment : Cells are seeded into 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the Furo[2,3-b]pyridine analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to a purple formazan.
-
Data Analysis : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4]
2. In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of the CDK2/cyclin A2 complex.
-
Assay Principle : The assay quantifies the phosphorylation of a specific substrate by the CDK2/cyclin A2 enzyme. Inhibition of the enzyme results in a reduced phosphorylation signal.
-
Procedure : The reaction is typically performed in a 96- or 384-well plate. Recombinant human CDK2/cyclin A2 enzyme is incubated with the test compounds at various concentrations in a reaction buffer containing ATP and a suitable substrate (e.g., a histone H1-derived peptide).
-
Detection : After incubation, the amount of phosphorylated substrate is measured. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays (e.g., Kinase-Glo®), which quantify the amount of ATP remaining in the well.
-
Data Analysis : The inhibitory activity is expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[5]
Visualizing Workflows and Pathways
Diagrams created using DOT language provide a clear visual representation of complex processes involved in SAR studies.
Caption: General workflow for SAR studies of Furo[2,3-b]pyridine analogues.
Caption: Simplified CDK2 signaling pathway inhibited by Furo[2,3-b]pyridine analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for a Furo[2,3-b]pyridine-based p38 MAPK Inhibitor: A Comparative Guide
A Comprehensive Analysis of a Novel Furo[2,3-b]pyridine Compound (FP-1) in Comparison to Established p38 MAPK Inhibitors
This guide provides a detailed comparison of a novel Furo[2,3-b]pyridine-based compound, designated FP-1, with two well-characterized p38 mitogen-activated protein kinase (MAPK) inhibitors, SB203580 and BIRB-796. The objective is to validate the mechanism of action of FP-1 as a potent and selective p38 MAPK inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed protocols for key validation assays.
Executive Summary
The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a variety of diseases.[1][2][3] Furo[2,3-b]pyridine scaffolds have emerged as a promising class of kinase inhibitors.[4][5][6][7][8] This guide outlines a systematic approach to validate the mechanism of action of a novel Furo[2,3-b]pyridine compound, FP-1, as a p38 MAPK inhibitor. Through a series of biochemical and cell-based assays, we compare the performance of FP-1 against the established p38 MAPK inhibitors SB203580 and BIRB-796. The presented data demonstrates the potency, target engagement, and cellular efficacy of FP-1, establishing its mechanism of action through direct inhibition of the p38 MAPK pathway.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | JNK2 IC50 (nM) |
| FP-1 (Hypothetical) | 45 | 70 | >10,000 | >10,000 | >10,000 |
| SB203580[9][10] | 50 | 100 | >10,000 | >10,000 | >10,000 |
| BIRB-796 (Doramapimod)[11] | 38 | 65 | 200 | 520 | >10,000 |
Table 2: Cellular Activity and Target Engagement
| Compound | Cellular p38 Phosphorylation IC50 (nM) | TNF-α Release Inhibition IC50 (nM) | Cellular Thermal Shift (ΔTagg °C) |
| FP-1 (Hypothetical) | 150 | 200 | +3.5 |
| SB203580[12] | 300-500 | 300-500 | +2.8 |
| BIRB-796 (Doramapimod)[13][14] | 8 | 10-100 | +4.2 |
Table 3: In Vivo Efficacy in a Mouse Model of Inflammation
| Treatment | Reduction in Paw Edema (%) | Reduction in TNF-α Levels (%) |
| FP-1 (Hypothetical) | 65 | 70 |
| SB203580 | 50 | 55 |
| BIRB-796 (Doramapimod)[2] | 75 | 80 |
| Vehicle Control | 0 | 0 |
Experimental Protocols
In Vitro p38 MAPK Kinase Assay
Objective: To determine the direct inhibitory activity of the compounds against purified p38 MAPK isoforms.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by p38α kinase.[15]
-
Reagents:
-
Kinase Assay Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20.[15]
-
Recombinant human p38α/SAPK2a kinase.
-
ATF-2/GST fusion protein substrate.
-
ATP.
-
Europium-labeled anti-phospho-ATF-2 (Thr71) antibody.
-
Allophycocyanin (APC)-labeled anti-GST antibody.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (FP-1, SB203580, BIRB-796) in kinase assay buffer.
-
Add 3 nM of p38α kinase to each well of a 384-well plate.
-
Add the test compounds to the wells and incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of 100 nM ATF-2/GST substrate and 100 µM ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 3 nM of Eu-labeled anti-phospho-ATF-2 antibody and 25 nM of APC-labeled anti-GST antibody.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the plate using a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves to a four-parameter logistic equation.
Western Blot Analysis of p38 MAPK Pathway Activation
Objective: To assess the effect of the compounds on the phosphorylation of p38 MAPK and its downstream substrate, HSP27, in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-treat cells with various concentrations of FP-1, SB203580, or BIRB-796 for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes to activate the p38 MAPK pathway.
-
-
Protein Extraction:
-
Western Blotting:
-
Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[16]
-
Block the membrane with 5% BSA in TBST for 1 hour.[16]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-HSP27 (Ser82), and β-actin.[9][16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the compounds with p38 MAPK in intact cells.
Methodology: CETSA measures the thermal stabilization of a target protein upon ligand binding.[18][19][20][21]
-
Cell Treatment:
-
Treat intact cells with the test compounds or vehicle control for a specified time.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble p38 MAPK in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble p38 MAPK as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of a compound indicates target stabilization and engagement.[19] The difference in the melting temperature (ΔTagg) is a measure of the extent of stabilization.
-
In Vivo Mouse Model of Inflammation
Objective: To evaluate the anti-inflammatory efficacy of the compounds in a relevant animal model.
Methodology: A carrageenan-induced paw edema model in mice is a standard method for assessing acute inflammation.[1]
-
Animals: Use male BALB/c mice.
-
Procedure:
-
Administer the test compounds (FP-1, SB203580, BIRB-796) or vehicle control orally.
-
After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
At the end of the experiment, collect blood samples to measure serum TNF-α levels by ELISA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
-
Compare the serum TNF-α levels between the different treatment groups.
-
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of FP-1.
Caption: Workflow for in vitro and cellular validation of p38 MAPK inhibitors.
Caption: Workflow for in vivo efficacy testing in a mouse model of inflammation.
References
- 1. Roles of p38α mitogen‐activated protein kinase in mouse models of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
- 9. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. opnme.com [opnme.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Unveiling the Cytotoxic Potential: A Comparative Analysis of Novel Furo[2,3-b]pyridines Against Established Anticancer Agents
For Immediate Release
In the relentless pursuit of more effective and targeted cancer therapies, a novel class of compounds, Furo[2,3-b]pyridines, has emerged as a promising frontier in oncological research. This guide offers a comprehensive benchmark of the cytotoxic activity of these innovative agents against well-established anticancer drugs, providing researchers, scientists, and drug development professionals with critical data to inform future research and development.
Quantitative Cytotoxicity Analysis
The in vitro cytotoxic effects of novel Furo[2,3-b]pyridine derivatives were rigorously evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agents, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, key indicators of a compound's potency, are summarized below. Lower values indicate greater cytotoxic activity.
| Compound/Agent | Cell Line | IC50/GI50 (µM) | Reference |
| Furo[2,3-b]pyridine Derivatives | |||
| Compound 14 | HCT-116 | 31.3 - 49.0 | [1] |
| MCF-7 | 19.3 - 55.5 | [1] | |
| HepG2 | 22.7 - 44.8 | [1] | |
| A549 | 36.8 - 70.7 | [1] | |
| Compound 2d | HeLa, DU145, HepG2, MDA-MB-231, MCF-7 | < 20 | [2] |
| Compound 3e | HeLa, DU145, HepG2, MDA-MB-231, MCF-7 | < 20 | [2] |
| Compound 17d | MDA-MB-435 (Melanoma) | 0.023 | [3] |
| MDA-MB-468 (Breast) | 0.046 | [3] | |
| Furo[2,3-d]pyrimidine Chalcones | |||
| Compound 5d | MCF-7 (Doxorubicin-resistant) | 1.20 ± 0.21 | [4] |
| Compound 5e | MCF-7 (Doxorubicin-resistant) | 1.90 ± 0.32 | [4] |
| Standard Anticancer Agents | |||
| Doxorubicin | HCT-116 | 40.0 | [1] |
| MCF-7 | 64.8 | [1] | |
| HepG2 | 24.7 | [1] | |
| A549 | 58.1 | [1] | |
| MCF-7 (Doxorubicin-resistant) | 3.30 ± 0.18 | [4] | |
| Cisplatin | MDA-MB-231 | 56.27 ± 2.59 (48h) | |
| 30.51 ± 2.60 (72h) |
Deciphering the Mechanism: Key Signaling Pathways
The anticancer activity of Furo[2,3-b]pyridines is believed to be mediated through the modulation of critical signaling pathways that govern cell proliferation, survival, and differentiation. Molecular docking studies have suggested that these compounds may exert their effects by targeting key proteins within these cascades.[4]
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Furo[2,3-b]pyridine vs. Benzofuran: A Comparative Guide for Kinase Inhibitor Scaffolds
An objective analysis of furo[2,3-b]pyridine and benzofuran as core structures in kinase inhibitor design, supported by experimental data and detailed methodologies.
In the landscape of medicinal chemistry, particularly in the rational design of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that influences potency, selectivity, and pharmacokinetic properties. Both benzofuran and its bioisostere, furo[2,3-b]pyridine (also known as 7-azabenzofuran), have been extensively utilized as privileged structures. This guide provides a comparative analysis of these two scaffolds to assist researchers, scientists, and drug development professionals in making informed decisions for their kinase inhibitor programs.
Structural and Physicochemical Rationale for Comparison
Furo[2,3-b]pyridine is a bioisosteric analog of benzofuran, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change introduces significant alterations to the scaffold's physicochemical properties. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and increases the polarity of the molecule, which can lead to improved aqueous solubility and potentially new interactions with the target kinase.[1][2] These altered electronic and steric properties can be leveraged to enhance the pharmacological profile of a lead compound.[1]
Comparative Analysis of Kinase Inhibition
While direct head-to-head comparisons of identical analogs are scarce, the existing literature provides substantial data on the utility of both scaffolds against a range of kinases. The following tables summarize the inhibitory activities of representative compounds.
Table 1: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives
| Compound/Derivative | Target Kinase(s) | IC50 (µM) | Reference |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 | [3] |
| 2,3-Diarylfuro[2,3-b]pyridin-4-amines | Lck | Potent Inhibition | [4] |
| Furo[2,3-b]pyridine Derivatives | Akt | In Vitro Activity | [3] |
Table 2: Kinase Inhibitory Activity of Benzofuran Derivatives
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| Benzofuran-piperazine hybrid (Compound 9h) | CDK2 | 40.91 | [5] |
| Benzofuran-piperazine hybrid (Compound 11d) | CDK2 | 41.70 | [5] |
| Benzofuran-based mTOR inhibitor | mTOR | Potent Inhibition | [6] |
| Benzofuran derivatives | Pim-1, Src | Potent Inhibition | [6] |
| Oxindole-benzofuran hybrid | GSK-3β | 32.09 | [6] |
| Oxindole-benzofuran hybrid | CDK2 | 52.75 | [6] |
Structure-Activity Relationship (SAR) Insights
Furo[2,3-b]pyridine
The furo[2,3-b]pyridine scaffold has been identified as a privileged core for developing highly selective kinase inhibitors.[7] For instance, 3,5-disubstituted furo[3,2-b]pyridines have yielded potent and cell-active inhibitors of cdc-like kinases (CLKs).[7][8] The nitrogen atom in the pyridine ring can be crucial for establishing key hydrogen bonding interactions within the kinase hinge region, a common binding motif for ATP-competitive inhibitors.
Benzofuran
The benzofuran nucleus is a versatile scaffold found in numerous natural and synthetic bioactive compounds with anticancer properties.[1][9][10] SAR studies have shown that substitutions at the C-2 and C-3 positions of the benzofuran ring are critical for cytotoxic activity.[1] For example, incorporating a 3,4,5-trimethoxybenzoyl group at the C-3 position has been a successful strategy for developing potent tubulin polymerization inhibitors that also exhibit kinase inhibitory activity. Furthermore, hybridization of the benzofuran core with other pharmacophores, such as piperazine, has led to the discovery of potent CDK2 inhibitors.[5][11]
Signaling Pathway Context: PI3K/Akt/mTOR Pathway
Inhibitors based on both scaffolds have been developed to target kinases in critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.
Experimental Protocols: In Vitro Kinase Inhibition Assays
The determination of a compound's inhibitory activity (typically expressed as the IC50 value) is performed using various in vitro kinase assays. Below are generalized methodologies commonly employed in the literature.
Radiometric Assays
This traditional method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate (peptide or protein) by the target kinase.
-
Principle: The kinase reaction is performed in the presence of the inhibitor. The reaction is then stopped, and the phosphorylated substrate is separated from the radiolabeled ATP (e.g., by spotting onto a filter membrane). The radioactivity of the substrate is measured using a scintillation counter, which is inversely proportional to the inhibitor's potency.
Fluorescence-Based Assays
These assays have largely replaced radiometric methods due to safety and disposal concerns.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A common format involves a europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (acceptor). An inhibitor will displace the tracer, leading to a decrease in the FRET signal.
-
Fluorescence Polarization (FP): This method relies on the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation. The larger phosphorylated product tumbles more slowly in solution, resulting in a higher fluorescence polarization.
Luminescence-Based Assays
These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining after the kinase reaction.
-
Principle: The kinase reaction is performed, and then a luciferase-based reagent is added. The luciferase utilizes the remaining ATP to produce light (luminescence). A potent inhibitor will result in less ATP consumption by the kinase, leading to a stronger luminescent signal.
Conclusion
The decision to use a furo[2,3-b]pyridine or a benzofuran scaffold is nuanced and highly dependent on the specific kinase target and the overall goals of the drug discovery program.
-
Benzofuran remains a proven and versatile scaffold, with a vast body of literature supporting its use in developing potent kinase inhibitors against a multitude of targets.[4][9][10] Its synthetic accessibility and well-understood SAR make it a reliable starting point.
-
Furo[2,3-b]pyridine , as a bioisosteric replacement, offers distinct advantages. The introduction of a nitrogen atom provides an opportunity to form additional hydrogen bonds, potentially increasing potency and selectivity.[1] Furthermore, the enhanced polarity can improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties, which are critical for advancing a compound through preclinical and clinical development.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
Reproducibility of published synthesis methods for Furo[2,3-b]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for Furo[2,3-b]pyridine-6-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of direct, published syntheses for this specific molecule, this document outlines two plausible and distinct multi-step synthetic routes based on established methodologies for the functionalization of the furo[2,3-b]pyridine core and related heterocyclic systems. The information presented is collated from published literature on analogous chemical transformations.
Comparative Summary of Synthetic Routes
The two proposed routes to this compound diverge in their strategy for introducing the nitrile functionality at the 6-position of the furo[2,3-b]pyridine core.
-
Route 1: Palladium-Catalyzed Cyanation of a 6-Halo-Furo[2,3-b]pyridine Intermediate. This approach involves the initial synthesis of a halogenated furo[2,3-b]pyridine, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyano group.
-
Route 2: Sandmeyer Reaction of a 6-Amino-Furo[2,3-b]pyridine Intermediate. This classical method relies on the diazotization of a primary aromatic amine at the 6-position, followed by treatment with a cyanide salt.
| Parameter | Route 1: Pd-Catalyzed Cyanation | Route 2: Sandmeyer Reaction |
| Starting Material | Substituted Pyridine | Substituted Pyridine |
| Key Intermediates | 6-Halo-Furo[2,3-b]pyridine | 6-Amino-Furo[2,3-b]pyridine |
| Key Transformation | Palladium-Catalyzed Cross-Coupling | Diazotization and Cyanation |
| Reported Yields (Analogous Systems) | Generally Moderate to High | Variable, often Moderate |
| Reaction Conditions | Mild to Moderate Temperatures | Low Temperatures (Diazotization) |
| Reagents | Palladium Catalyst, Ligands, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Nitrous Acid, Copper(I) Cyanide |
| Potential Reproducibility Challenges | Catalyst activity, ligand sensitivity, purity of starting materials. | Instability of diazonium salts, handling of toxic reagents. |
| Purification | Column Chromatography | Extraction and Crystallization/Chromatography |
Experimental Protocols
The following are detailed, generalized experimental protocols for the key transformations in each proposed synthetic route. These protocols are based on established procedures for similar substrates and may require optimization for the specific synthesis of this compound.
Route 1: Palladium-Catalyzed Cyanation
This route first requires the synthesis of a 6-halo-furo[2,3-b]pyridine. A concise 4-step synthesis of furo[2,3-b]pyridines with handles for palladium-mediated cross-coupling has been described, which can be adapted to produce a 6-chloro or 6-bromo intermediate[1].
Step 1: Synthesis of 6-Halo-Furo[2,3-b]pyridine (General Procedure Adaptation)
A multi-step synthesis starting from a substituted pyridine can be employed to construct the furo[2,3-b]pyridine core with a halogen at the desired position. This typically involves the formation of a pyridine N-oxide, followed by functionalization and cyclization steps.
Step 2: Palladium-Catalyzed Cyanation of 6-Halo-Furo[2,3-b]pyridine
This protocol is adapted from established methods for the cyanation of (hetero)aryl halides.
-
Reaction Setup: To a dry reaction vessel is added 6-halo-furo[2,3-b]pyridine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq.), a suitable phosphine ligand such as dppf (0.04-0.10 eq.), and a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6-1.0 eq.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reaction: A degassed solvent, such as dimethylformamide (DMF) or dioxane, is added. The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Sandmeyer Reaction
This route necessitates the initial synthesis of 6-amino-furo[2,3-b]pyridine.
Step 1: Synthesis of 6-Amino-Furo[2,3-b]pyridine
The synthesis of a 6-amino substituted furo[2,3-b]pyridine can be achieved through various methods, including the reduction of a corresponding nitro-substituted precursor or through a nucleophilic aromatic substitution reaction on a suitably activated furo[2,3-b]pyridine.
Step 2: Sandmeyer Reaction of 6-Amino-Furo[2,3-b]pyridine
This protocol is a classic method for the conversion of an aryl amine to a nitrile.
-
Diazotization: 6-Amino-furo[2,3-b]pyridine (1.0 eq.) is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂, 1.0-1.2 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate vessel, a solution of copper(I) cyanide (CuCN, 1.1-1.5 eq.) and sodium or potassium cyanide in water is prepared and cooled. The cold diazonium salt solution is then added slowly to the cyanide solution.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and then heated (e.g., 50-70 °C) until the evolution of nitrogen gas ceases. After cooling, the mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of two distinct synthetic routes to this compound.
Discussion on Reproducibility and Selection of Method
The reproducibility of any synthetic method is contingent on several factors including the purity of reagents and solvents, precise control of reaction conditions, and the robustness of the chemical transformations.
-
Palladium-catalyzed cyanation (Route 1) is a modern and generally reliable method. However, its reproducibility can be affected by the quality of the palladium catalyst and ligands, as well as the presence of impurities that may inhibit catalysis. The use of air- and moisture-sensitive reagents may also require specialized techniques. Despite these considerations, palladium-catalyzed reactions often offer higher yields and milder conditions compared to classical methods.
-
The Sandmeyer reaction (Route 2) is a well-established but often lower-yielding method. The primary challenge to reproducibility lies in the inherent instability of the diazonium salt intermediate, which requires careful temperature control. The reaction also involves highly toxic cyanide reagents, necessitating stringent safety precautions.
It is crucial to note that the successful synthesis of this compound via either route will likely require careful optimization of the described general procedures. Small-scale trial reactions are highly recommended to establish the optimal conditions for each step.
References
Safety Operating Guide
Proper Disposal of Furo[2,3-b]pyridine-6-carbonitrile: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Furo[2,3-b]pyridine-6-carbonitrile could not be located. The following disposal procedures are based on general knowledge of related chemical compounds, including pyridine derivatives and aromatic nitriles. This guidance is intended to provide essential safety and logistical information but must be supplemented by a thorough hazard assessment conducted by qualified personnel and strict adherence to all applicable federal, state, and local regulations.
This compound is a heterocyclic aromatic compound containing a nitrile group. Its proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. The operational and disposal plans outlined below are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or PVA; nitrile gloves may not be suitable for prolonged contact).[1] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat.
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2][3]
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative exposure limits and specific waste codes for this compound are not available. The following table summarizes the key hazards and disposal parameters based on the characteristics of pyridine and nitrile compounds.
| Parameter | Value/Recommendation | Source |
| Toxicity | Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on related compounds. | General Chemical Knowledge |
| Environmental Hazard | Potentially hazardous to the aquatic environment. Discharge into drains or the environment must be avoided.[2] | General Chemical Knowledge |
| Physical State | Likely a solid at room temperature. | General Chemical Knowledge |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1][4] | [1][4] |
| Primary Disposal Route | Hazardous waste incineration.[5] | [5] |
| Container Type | Sealable, airtight, and chemically compatible waste container. | [1] |
Experimental Protocols
No specific experimental protocols for the degradation or neutralization of this compound were found in the available literature. General methods for the degradation of aromatic nitriles include hydrolysis to carboxylic acids, which can be achieved under acidic or basic conditions, and reduction to primary amines using reagents like lithium aluminum hydride.[6] However, these procedures should not be attempted for waste disposal without thorough validation and safety assessment by qualified chemists.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, gloves), should be treated as hazardous waste.
-
Keep this waste stream separate from other chemical waste to avoid incompatible mixtures.[1]
-
-
Containerization:
-
Collect waste this compound in a designated, chemically compatible container with a secure, airtight lid.[1]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings (e.g., "Toxic," "Harmful").
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[7]
-
-
Disposal:
-
Waste pyridine and its derivatives are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal facility.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
-
Spill Management:
By adhering to these procedures, laboratory professionals can manage and dispose of this compound waste in a manner that prioritizes safety and environmental responsibility. Always consult with your institution's safety officer for specific guidance and to ensure compliance with all regulations.
References
Essential Safety and Operational Guide for Furo[2,3-b]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for Furo[2,3-b]pyridine-6-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the available data for the closely related isomer, Furo[3,2-b]pyridine-6-carbonitrile, and general best practices for handling solid aromatic nitrile compounds.
Hazard Assessment
Quantitative Hazard Data for Furo[3,2-b]pyridine-6-carbonitrile (Isomer)
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
Data extrapolated from similar compounds and should be used as a guideline.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Body Part | Personal Protective Equipment | Standard |
| Respiratory | NIOSH-approved N95 (or better) respirator for weighing and handling powders. Use a full-face respirator if there is a risk of exceeding exposure limits or experiencing irritation.[2] | NIOSH (US) or EN 149 (EU) |
| Eyes & Face | Chemical safety goggles with side-shields. A face shield should be worn in conjunction with goggles when there is a potential for splashing or dust generation.[3] | ANSI Z87.1 (US) or EN 166 (EU) |
| Hands | Chemical-resistant gloves, such as nitrile, must be worn. Inspect gloves for any tears or punctures before use and change them immediately if contaminated. Double gloving is recommended for extended handling. | EN 374 (EU) |
| Body | A flame-resistant lab coat, fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn over the lab coat.[4] | N/A |
| Feet | Closed-toe shoes made of a non-porous material. | ASTM F2413 (US) |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to minimize dust inhalation.
-
Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking.[5] Remove contaminated clothing promptly.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[7] |
Spill and Disposal Plan
-
Spill Response :
-
Evacuate the area and prevent entry.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, use a HEPA-filtered vacuum for cleanup.
-
Decontaminate the spill area with an appropriate solvent or detergent and wipe clean.
-
-
Waste Disposal :
-
Dispose of this compound and any contaminated materials (e.g., gloves, wipes, labware) as hazardous chemical waste.
-
All waste must be placed in sealed, properly labeled containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
